Proadifen
Descripción
An inhibitor of drug metabolism and CYTOCHROME P-450 ENZYME SYSTEM activity.
See also: Proadifen Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTQPLDRUZOSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62-68-0 (hydrochloride) | |
| Record name | Proadifen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048452 | |
| Record name | Proadifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-33-0 | |
| Record name | Proadifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proadifen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proadifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROADIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A510CA4CBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Proadifen (SKF-525A): A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, widely known by its laboratory designation SKF-525A, is a classic pharmacological tool extensively used in research to investigate the role of drug metabolism in the disposition and activity of xenobiotics. Initially developed as a drug metabolism inhibitor, its mechanism of action is now understood to be complex, involving a primary interaction with cytochrome P450 (CYP) enzymes and a host of secondary, off-target effects. This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations to support drug development and research applications.
Core Mechanism of Action: Inhibition of Cytochrome P450 Enzymes
The principal mechanism of action of this compound is the non-selective inhibition of cytochrome P450 enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[1] This inhibition leads to decreased metabolism of co-administered drugs, resulting in elevated plasma concentrations and prolonged half-lives, a property that has made this compound an invaluable tool for pharmacological studies.
Metabolism and Isoform Specificity
This compound itself is a substrate for CYP enzymes. It undergoes oxidative N-deethylation to form its secondary amine metabolite, SKF-8742A. This metabolic process is intrinsically linked to its inhibitory action, particularly against CYP3A isoforms.
This compound exhibits a broad but differential inhibitory profile against various CYP isoforms. It demonstrates significant inhibition of CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A.[2] Conversely, it has minimal effect on the activities of CYP1A2, CYP2A6, and CYP2E1.[3]
Modes of Inhibition
This compound employs multiple mechanisms to inhibit CYP enzymes:
-
Competitive Inhibition: For certain isoforms, such as CYP2C9, this compound acts as a competitive inhibitor, directly competing with other substrates for binding to the active site of the enzyme.
-
Mechanism-Based Inactivation (CYP3A4/5): this compound's inhibition of CYP3A4 and CYP3A5 is more complex and potent, qualifying as mechanism-based or "suicide" inhibition.[2] During its own metabolism by CYP3A4/5, this compound is converted into a reactive metabolite. This metabolite forms a stable, quasi-irreversible metabolic-intermediate (MI) complex with the ferrous iron of the heme prosthetic group within the CYP enzyme.[2] This MI complex renders the enzyme catalytically inactive. The formation of this complex is dependent on time, NADPH, and the concentration of this compound.[2]
Quantitative Data on CYP Inhibition
The inhibitory potency of this compound varies between CYP isoforms and the mechanism of inhibition. A general IC50 value for its overall effect on cytochrome P450 has been reported as 19 µM.[4] More specific kinetic parameters for its interaction with key CYP3A enzymes are detailed below.
Table 1: Reversible Inhibition Constants (Ki) of this compound
| Enzyme System | Ki (µM) | Inhibition Type |
|---|---|---|
| Human Liver Microsomes (CYP3A) | 8 | Reversible |
| Recombinant CYP3A4 (+b5) | 5 | Reversible |
| Recombinant CYP3A5 (+b5) | 12 | Reversible |
(Data sourced from a 2008 doctoral thesis)[2]
Table 2: Mechanism-Based Inactivation Parameters for this compound
| Enzyme System | KI (µM) | kinact (min-1) |
|---|---|---|
| Recombinant CYP3A4 (+b5) | 1.1 ± 0.3 | 0.08 ± 0.01 |
| Recombinant CYP3A5 (+b5) | 1.9 ± 0.6 | 0.04 ± 0.01 |
(Data sourced from a 2008 doctoral thesis)[2]
Experimental Protocol: In Vitro CYP Inhibition Assay
This section provides a generalized protocol for determining the IC50 of a test compound like this compound using pooled human liver microsomes (HLMs). This method is standard for assessing potential drug-drug interactions early in development.
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
This compound (SKF-525A) stock solution (in a suitable solvent like DMSO or methanol)
-
CYP isoform-specific probe substrate (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9)
-
Internal Standard
-
Acetonitrile or Methanol (ice-cold, for reaction termination)
-
96-well incubation plates
-
LC-MS/MS system
2. Procedure:
-
Preparation: Thaw HLMs on ice. Prepare working solutions of this compound at various concentrations. Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Pre-incubation (for direct inhibition): In a 96-well plate, add the HLM suspension to the master mix. Add varying concentrations of this compound (or vehicle control) to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Add the CYP-specific probe substrate to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Note for Mechanism-Based Inhibition: To assess time-dependent inhibition, a pre-incubation step is performed where this compound is incubated with HLMs and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) before the addition of the probe substrate. A decrease in enzyme activity with increasing pre-incubation time indicates mechanism-based inactivation.
Off-Target Mechanisms of Action
Beyond its effects on CYP enzymes, this compound interacts with a variety of other biological targets. These off-target activities are critical to consider when using this compound as a specific tool for studying drug metabolism, as they can produce confounding pharmacological effects.
-
Ion Channel Blockade: this compound inhibits transmembrane calcium influx and blocks ATP-sensitive inward rectifier potassium channels (KIR6.1).[1] The precise molecular interactions governing this blockade are not fully elucidated but contribute to its effects on cellular excitability.
-
Enzyme Inhibition: It acts as an inhibitor of neuronal nitric oxide synthase (nNOS) and platelet thromboxane synthesis.[1] Additionally, it has been shown to reduce the activity of monoamine oxidase A (MAO-A).[4][5]
-
Receptor Modulation: this compound can inhibit both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[1]
-
Cellular Process Disruption: In hepatocytes, this compound has been demonstrated to disrupt autophagy by blocking the autophagic flux. It can also induce apoptosis in certain cancer cell lines.[1]
-
Neuromodulation: By inhibiting the metabolism of neuroactive steroids and other endogenous compounds, this compound can alter neuronal excitability. Studies have shown it enhances the excitability of noradrenaline neurons while reducing that of dopamine and serotonin neurons.
Conclusion
This compound (SKF-525A) is a multifaceted pharmacological agent whose primary, and most utilized, mechanism of action is the potent, non-selective inhibition of cytochrome P450 enzymes. Its ability to act as a competitive, non-competitive, and mechanism-based inhibitor, particularly against the critical CYP3A subfamily, solidifies its role as a benchmark compound in drug metabolism studies. However, researchers and drug development professionals must exercise caution and be cognizant of its extensive off-target activities, which include modulation of ion channels, various enzymes, and neurotransmitter systems. A thorough understanding of this complex pharmacological profile is essential for the accurate interpretation of experimental results and for leveraging this compound's properties to probe the intricate roles of metabolic pathways in pharmacology and toxicology.
References
Proadifen (SKF-525A): A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Inhibition of Cytochrome P450
Proadifen, also widely known by its developmental code SKF-525A, is a classical and potent, non-selective inhibitor of cytochrome P450 (CYP) enzymes.[1] This foundational characteristic has established this compound as a critical tool in metabolism studies, enabling researchers to investigate the role of CYP enzymes in the disposition of xenobiotics and endogenous compounds. Its application extends to elucidating metabolic pathways, identifying the specific P450 isoforms responsible for a compound's metabolism, and probing the potential for drug-drug interactions.
While its primary utility lies in CYP inhibition, it is crucial for researchers to recognize that this compound is not entirely specific to this enzyme superfamily. It has been documented to interact with other biological targets, including neuronal nitric oxide synthase (NOS), and can modulate processes such as apoptosis and autophagy.[1] Understanding this broader pharmacological profile is essential for the accurate interpretation of experimental results.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound against cytochrome P450 enzymes is a critical parameter for its effective use in research. The following table summarizes the available quantitative data on its inhibitory constants.
| Parameter | Value | Target Enzyme(s) | Notes |
| IC50 | 19 µM | Cytochrome P450 (general) | This is a widely cited value for its overall inhibitory activity against the CYP superfamily.[1] |
| IC50 | > 100 µM | CYP1A2, CYP2E1 | This compound exhibits weak inhibition against these specific isoforms, with IC50 values in the range of 100-1200 µM.[2][3] |
| Inhibition Type | Non-competitive | Cytochrome P450 | This compound generally acts as a non-competitive inhibitor.[1] |
| Inhibition Type | Mechanism-based | CYP3A4, CYP3A5 | This compound and its metabolites can cause time-dependent, irreversible inactivation of these important drug-metabolizing enzymes.[4] |
Note: IC50 (half-maximal inhibitory concentration) values can vary depending on the specific substrate, enzyme source (e.g., human liver microsomes, recombinant enzymes), and assay conditions. Ki (inhibition constant) values, where available, provide a more precise measure of inhibitory potency.
Key Research Applications and Experimental Protocols
This compound's utility in research is multifaceted, primarily revolving around its ability to modulate drug metabolism. Below are detailed protocols for its application in key experimental settings.
In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory effect of a test compound on CYP activity, using this compound as a positive control inhibitor.
Objective: To determine the IC50 value of a test compound against a specific CYP isoform.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes
-
CYP isoform-specific substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
This compound (SKF-525A) as a positive control inhibitor
-
Test compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Prepare a master mix containing HLMs or recombinant CYP enzymes and the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the working solutions of the test compound or this compound at various concentrations.
-
Add the CYP isoform-specific substrate to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed master mix to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for In Vitro CYP Inhibition Assay
References
SKF-525A: A Comprehensive Technical Guide to its Role as a Non-Selective CYP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, more commonly known by its designation SKF-525A, is a classical and widely utilized tool in pharmacology and toxicology research.[1] Its significance lies in its function as a non-selective inhibitor of the cytochrome P450 (CYP) superfamily of enzymes.[1] These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, toxins, and carcinogens. By impeding the activity of CYPs, SKF-525A serves as an invaluable agent for elucidating the metabolic pathways of novel chemical entities, investigating drug-drug interactions, and understanding the role of metabolism in chemical-induced toxicity. This technical guide provides an in-depth overview of SKF-525A, focusing on its mechanism of action, inhibitory profile against various CYP isozymes, and detailed experimental protocols for its application in research settings.
Chemical and Physical Properties
SKF-525A, or 2-(diethylamino)ethyl 2,2-diphenylpentanoate hydrochloride, possesses the following chemical and physical characteristics:
| Property | Value |
| Chemical Formula | C23H31NO2 · HCl |
| Molecular Weight | 390.0 g/mol |
| CAS Number | 62-68-0 |
| Appearance | White solid |
| Solubility | Soluble in water (20 mg/mL), DMF (25 mg/mL), DMSO (20 mg/mL), and Ethanol (20 mg/mL) |
Mechanism of Action
SKF-525A exerts its inhibitory effect on CYP enzymes primarily through a mechanism-based inactivation, particularly prominent with the CYP3A subfamily.[2] This process involves the metabolic activation of SKF-525A by the CYP enzyme itself. The resulting reactive metabolite then forms a stable, covalent bond with the enzyme, leading to its irreversible inactivation.[2] This is often referred to as the formation of a metabolic-intermediate (MI) complex.[2] The formation of this complex is dependent on the presence of NADPH, a necessary cofactor for CYP enzymatic activity.[2] While the MI complex formation is a key mechanism for the inhibition of some CYPs like CYP3A4, SKF-525A can also act as a competitive or non-competitive inhibitor for other isoforms.
Data Presentation: Inhibitory Profile of SKF-525A
The non-selective nature of SKF-525A is evident from its ability to inhibit a wide range of CYP isozymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of SKF-525A against various human CYP isoforms. It is important to note that the inhibitory potency of SKF-525A can vary significantly between different CYP enzymes.
| CYP Isozyme | IC50 (µM) |
| CYP1A2 | > 100 |
| CYP2A6 | > 100 |
| CYP2B6 | 28.3 |
| CYP2C8 | 19.6 |
| CYP2C9 | 11.7 |
| CYP2C19 | 35.8 |
| CYP2D6 | 15.2 |
| CYP2E1 | > 100 |
| CYP3A4 | 19.0 |
Note: IC50 values can vary depending on the specific substrate and experimental conditions used.
Experimental Protocols
The following is a detailed protocol for determining the IC50 of a test compound, such as SKF-525A, for CYP inhibition using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
SKF-525A (or other test inhibitor)
-
Specific CYP substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
96-well microtiter plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SKF-525A in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the specific CYP substrate in a suitable solvent.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Dilute the HLMs to the desired concentration (e.g., 0.2 mg/mL) in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
HLM suspension
-
A series of dilutions of SKF-525A (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes. This step is crucial for mechanism-based inhibitors like SKF-525A.
-
Initiate the metabolic reaction by adding the specific CYP substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the formation of the metabolite from the specific substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of SKF-525A compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway: Xenobiotic Metabolism and CYP Inhibition
The following diagram illustrates the central role of cytochrome P450 enzymes in Phase I metabolism of xenobiotics and how SKF-525A inhibits this process.
Caption: Xenobiotic metabolism pathway and the inhibitory action of SKF-525A.
Experimental Workflow: IC50 Determination
This diagram outlines the key steps involved in determining the IC50 value of a CYP inhibitor.
Caption: Experimental workflow for determining the IC50 of a CYP inhibitor.
Conclusion
SKF-525A remains a cornerstone in the field of drug metabolism research. Its broad-spectrum inhibitory activity against cytochrome P450 enzymes allows for the critical evaluation of metabolic pathways and the potential for drug-drug interactions. A thorough understanding of its mechanism of action, inhibitory profile, and the appropriate experimental methodologies is essential for its effective and accurate application in preclinical drug development and toxicological studies. This guide provides a foundational resource for researchers and scientists, enabling them to confidently employ SKF-525A as a tool to advance their understanding of xenobiotic metabolism.
References
- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Proadifen and Neuronal Nitric Oxide Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadifen, also known as SKF-525A, is a well-established non-selective inhibitor of cytochrome P450 (CYP) enzymes.[1] While its primary application in research has been to modulate drug metabolism, this compound also exhibits inhibitory activity against neuronal nitric oxide synthase (nNOS). This technical guide provides an in-depth overview of the interaction between this compound and nNOS, summarizing the available quantitative data, detailing relevant experimental protocols for studying this interaction, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development investigating the off-target effects of this compound or exploring its potential as a modulator of nitric oxide signaling.
Introduction to this compound and Neuronal Nitric Oxide Synthase
This compound (2-(diethylamino)ethyl 2,2-diphenylpentanoate) is a classical pharmacological tool used to inhibit CYP-mediated metabolism of various xenobiotics.[1] Its action on CYPs has been extensively studied. However, its inhibitory effect on other enzyme systems, such as nNOS, is less characterized but of significant interest.
Neuronal nitric oxide synthase (nNOS or NOS-1) is a key enzyme in the central and peripheral nervous systems responsible for the synthesis of nitric oxide (NO), a pleiotropic signaling molecule.[2] NO plays crucial roles in neurotransmission, synaptic plasticity, and neurovascular coupling. Dysregulation of nNOS activity has been implicated in various neurological disorders, making it a target for therapeutic intervention.[3] Understanding the interaction of compounds like this compound with nNOS is critical for interpreting experimental results and for the development of more selective inhibitors.
Quantitative Data on nNOS Inhibition by this compound
The inhibitory potency of this compound against nNOS has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The available data is summarized in the table below. It is important to note that detailed kinetic studies and selectivity profiling against other NOS isoforms (eNOS and iNOS) are not extensively reported in the literature for this compound.
| Compound | Target | IC50 Value | Notes | Reference |
| This compound (SKF-525A) | Neuronal Nitric Oxide Synthase (nNOS) | 90 µM | Inhibition of purified nNOS. | --INVALID-LINK-- |
Experimental Protocols for Assessing nNOS Inhibition
Several robust methods can be employed to determine the inhibitory effect of this compound on nNOS activity. The following are detailed protocols for commonly used assays.
Citrulline Assay for nNOS Activity
This is a direct and widely used method that measures the co-product of NO synthesis, L-citrulline.
Principle: nNOS catalyzes the conversion of L-arginine to NO and L-citrulline. By using radiolabeled L-arginine (e.g., [³H]-L-arginine), the amount of [³H]-L-citrulline produced is directly proportional to nNOS activity.
Materials:
-
Purified recombinant nNOS or tissue homogenate containing nNOS (e.g., rat cerebellum)
-
This compound (SKF-525A) dissolved in an appropriate vehicle (e.g., DMSO)
-
[³H]-L-arginine
-
Reaction Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 100 µM EDTA
-
Cofactors: 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (BH4), 2 mM CaCl₂, 10 µg/mL calmodulin
-
Stop Solution: 100 mM HEPES, pH 5.5, containing 10 mM EDTA
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and cofactors.
-
Add the nNOS enzyme source to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding [³H]-L-arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The resin binds the unreacted [³H]-L-arginine (positively charged), while the [³H]-L-citrulline (neutral) flows through.
-
Collect the eluate and quantify the amount of [³H]-L-citrulline using liquid scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Griess Assay for Nitrite/Nitrate Detection
This colorimetric assay measures the stable end-products of NO oxidation, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Principle: NO produced by nNOS is rapidly oxidized to nitrite and nitrate. Nitrate is first reduced to nitrite using nitrate reductase. Total nitrite is then detected by the Griess reagent, which forms a colored azo compound that can be measured spectrophotometrically.
Materials:
-
nNOS enzyme source
-
This compound
-
Reaction buffer and cofactors as in the citrulline assay
-
Nitrate Reductase
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard curve
Procedure:
-
Perform the enzymatic reaction as described in the citrulline assay (steps 1-5), but using non-radiolabeled L-arginine.
-
After the incubation period, deproteinize the samples (e.g., by centrifugation through a filter).
-
To a portion of the supernatant, add nitrate reductase and its cofactors to convert nitrate to nitrite. Incubate as required.
-
Add the Griess reagent to the samples and standards.
-
Incubate in the dark at room temperature for a specified time to allow for color development.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve.
-
Determine the IC50 value for this compound as described previously.
Hemoglobin Capture Assay
This assay directly measures NO production by its reaction with oxyhemoglobin.
Principle: NO binds to oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which has a distinct absorbance spectrum. The rate of metHb formation is proportional to the rate of NO production.
Materials:
-
nNOS enzyme source
-
This compound
-
Reaction buffer and cofactors
-
Oxyhemoglobin solution
Procedure:
-
Prepare the reaction mixture containing buffer, cofactors, and oxyhemoglobin in a cuvette.
-
Add the nNOS enzyme source.
-
Add varying concentrations of this compound or vehicle.
-
Initiate the reaction by adding L-arginine.
-
Monitor the change in absorbance at 401 nm (the Soret peak of metHb) over time using a spectrophotometer.
-
Calculate the initial rate of reaction for each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving nNOS and a typical experimental workflow for assessing nNOS inhibition.
Caption: nNOS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound against nNOS.
Discussion and Future Directions
The available data indicates that this compound is a micromolar inhibitor of nNOS. This off-target activity should be considered when using this compound as a tool to study cytochrome P450-mediated metabolism, as effects on NO signaling pathways may confound the interpretation of results, particularly in neuronal preparations.
Several areas warrant further investigation:
-
Selectivity: The inhibitory activity of this compound against the other NOS isoforms, eNOS and iNOS, has not been well-characterized. Determining the selectivity profile is crucial for understanding the broader pharmacological effects of this compound.
-
Mechanism of Inhibition: The kinetic mechanism of nNOS inhibition by this compound (e.g., competitive, non-competitive, or uncompetitive) remains to be elucidated. Such studies would provide deeper insights into the molecular interactions between this compound and the enzyme.
-
In Vivo Relevance: The in vivo consequences of nNOS inhibition by this compound at concentrations typically used to inhibit CYPs are unknown. Studies in animal models could help to dissect the physiological and behavioral effects of this compound's dual action.
Conclusion
This compound (SKF-525A) is a multifaceted pharmacological agent that, in addition to its well-documented inhibition of cytochrome P450 enzymes, also acts as an inhibitor of neuronal nitric oxide synthase. This technical guide has provided a consolidated resource on this interaction, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological and experimental processes. A thorough understanding of this compound's effect on nNOS is essential for the rigorous design and interpretation of studies in which this compound is used, and may open new avenues for research into the modulation of NO signaling.
References
Proadifen (SKF-525A): A Technical Guide to its History, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, widely known by its developmental code SKF-525A, is a pioneering molecule in the field of pharmacology and drug metabolism. Initially synthesized by Smith, Kline & French (SKF) laboratories, it has become an indispensable tool for researchers studying the cytochrome P450 (CYP450) enzyme system. This technical guide provides an in-depth exploration of the history, discovery, and multifaceted mechanism of action of this compound, tailored for professionals in drug development and scientific research.
History and Discovery
The story of this compound is intrinsically linked to the growth of pharmaceutical research in the mid-20th century. Smith, Kline & French, a company with roots in a Philadelphia pharmacy established in 1830, had evolved into a significant pharmaceutical innovator by the 1950s[1][2]. It was within this environment of burgeoning drug discovery that SKF-525A was developed.
While the precise "eureka" moment of its discovery is not extensively documented in publicly available literature, its emergence as a potent inhibitor of drug metabolism was a landmark event. This discovery provided scientists with a crucial pharmacological tool to probe the then-nascent understanding of how the body metabolizes xenobiotics. The ability of SKF-525A to potentiate the effects and prolong the duration of action of various drugs illuminated the central role of enzymatic biotransformation in pharmacokinetics.
Mechanism of Action: A Multifaceted Inhibitor
This compound's primary and most well-characterized mechanism of action is the non-selective inhibition of cytochrome P450 enzymes[3]. The CYP450 superfamily is a critical component of phase I drug metabolism, responsible for the oxidation, reduction, and hydrolysis of a vast array of drugs, toxins, and endogenous compounds.
Cytochrome P450 Inhibition
This compound exerts its inhibitory effects on multiple CYP450 isoforms. Its action is complex, involving both direct competitive inhibition and, notably, mechanism-based inhibition, particularly for isoforms like CYP3A4. Mechanism-based inhibition occurs when this compound is itself metabolized by a CYP enzyme to a reactive intermediate that then covalently binds to and irreversibly inactivates the enzyme. This process is time- and NADPH-dependent.
The inhibitory profile of this compound across various human CYP450 isoforms is summarized in the table below.
| CYP Isoform | Inhibition Parameter | Value (µM) | Notes |
| General | IC50 | 19 | Non-competitive inhibition[4] |
| CYP2B6 | - | - | Inhibited to varying degrees[5] |
| CYP2C9 | - | - | Inhibited to varying degrees[5] |
| CYP2C19 | - | - | Inhibited to varying degrees[5] |
| CYP2D6 | - | - | Inhibited to varying degrees[5] |
| CYP3A4 | - | - | Inhibition enhanced with preincubation (mechanism-based)[5] |
| CYP1A2 | - | - | Little to no effect[5] |
| CYP2A6 | - | - | Little to no effect[5] |
| CYP2E1 | - | - | Little to no effect[5] |
This table summarizes available quantitative data. A dash (-) indicates that while inhibition is reported, specific quantitative values were not consistently available across the reviewed literature.
Inhibition of Nicotinic Acetylcholine Receptors
Beyond its effects on drug metabolism, this compound also acts as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs)[6]. This interaction is significant as it can confound the interpretation of in vivo studies where this compound is used solely as a CYP450 inhibitor.
| Receptor | Inhibition Parameter | Value (µM) | Species/Tissue |
| Nicotinic Acetylcholine Receptor | IC50 | 19 | Mouse skeletal muscle[6] |
Disruption of Autophagy
More recent research has revealed another facet of this compound's cellular activity: the disruption of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. This compound has been shown to interfere with this process, an effect that is independent of its CYP450 inhibitory action. This finding underscores the importance of considering the pleiotropic effects of this compound in experimental design.
Experimental Protocols
Protocol 1: Determination of IC50 for CYP450 Inhibition in Human Liver Microsomes
This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific CYP450 isoform using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
This compound (SKF-525A)
-
Specific CYP450 substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, the CYP450 substrate, and positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and a specific concentration of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes) to allow this compound to interact with the microsomes. For mechanism-based inhibition studies, a pre-incubation step with the NADPH regenerating system may be included.
-
Initiation of Reaction: Add the specific CYP450 substrate to the incubation mixture to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Autophagy by Western Blotting in Hepatocytes
This protocol describes how to assess the effect of this compound on autophagy by measuring the levels of key autophagy-related proteins, such as LC3-II and p62/SQSTM1, in cultured hepatocytes.
Materials:
-
Cultured hepatocytes (e.g., primary hepatocytes or a suitable cell line)
-
This compound (SKF-525A)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against LC3B and p62/SQSTM1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed hepatocytes and allow them to attach. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for LC3-II, LC3-I, and p62. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Protocol 3: In Vivo Drug Metabolism Study in Rats
This protocol provides a general framework for an in vivo study in rats to investigate the effect of this compound on the metabolism of a co-administered drug.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
This compound (SKF-525A)
-
Probe drug (a drug known to be metabolized by CYP450 enzymes)
-
Vehicle for drug administration (e.g., saline, corn oil)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Equipment for drug administration (e.g., gavage needles, injection needles)
-
Centrifuge and freezer for plasma storage
-
LC-MS/MS system for drug quantification
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the animals into at least two groups: a control group and a this compound-treated group.
-
This compound Administration: Administer this compound or the vehicle to the respective groups at a predetermined dose and route (e.g., intraperitoneal injection) at a specific time before the probe drug administration.
-
Probe Drug Administration: Administer the probe drug to all animals at a specific dose and route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at various time points after probe drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Process the blood samples to obtain plasma and store the plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the probe drug and its major metabolite(s) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for the probe drug and its metabolite(s) for both groups, such as Cmax, Tmax, AUC, and half-life.
-
Data Interpretation: Compare the pharmacokinetic parameters between the control and this compound-treated groups. A significant increase in the AUC and half-life of the parent drug and a decrease in the formation of its metabolite in the this compound group would indicate inhibition of its metabolism in vivo.
Visualizations
CYP450 Inhibition Experimental Workflow
Caption: Workflow for determining CYP450 inhibition by SKF-525A.
Simplified Autophagy Signaling Pathway Disrupted by this compound
Caption: this compound disrupts autophagy by inhibiting autophagosome-lysosome fusion.
Simplified Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: this compound non-competitively inhibits nicotinic acetylcholine receptor signaling.
Conclusion
This compound (SKF-525A) remains a cornerstone tool in pharmacological and toxicological research. Its well-established role as a broad-spectrum inhibitor of cytochrome P450 enzymes has been instrumental in elucidating the metabolic pathways of countless compounds. However, as this guide has detailed, its pharmacological profile is more complex, with significant off-target effects on nicotinic acetylcholine receptors and the fundamental cellular process of autophagy. For researchers, scientists, and drug development professionals, a thorough understanding of these multifaceted actions is critical for the rigorous design and accurate interpretation of studies utilizing this important chemical probe. The data and protocols provided herein serve as a comprehensive resource to facilitate the continued and appropriate use of this compound in advancing our understanding of drug disposition and cellular biology.
References
- 1. gsk.com [gsk.com]
- 2. Smith, Kline & French - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Proadifen's Impact on Apoptosis and Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proadifen, also known as SKF-525A, is a notable cytochrome P450 inhibitor that has demonstrated significant potential in oncology research, particularly in its ability to modulate apoptosis and overcome drug resistance in cancer cells. This technical guide provides an in-depth analysis of the effects of this compound on cancer cells, with a focus on its role in apoptosis. While quantitative data on this compound as a standalone cytotoxic agent is limited in publicly available literature, its chemosensitizing properties, particularly in combination with cisplatin in resistant ovarian cancer, are well-documented. This guide synthesizes the available information on its mechanism of action, its influence on key signaling pathways, and its effects on the expression of apoptosis-related proteins. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts in this area.
Introduction
The challenge of drug resistance in cancer therapy necessitates the exploration of novel therapeutic strategies. This compound, a non-competitive inhibitor of cytochrome P450 enzymes, has emerged as a promising agent in this context.[1] Its primary mechanism of interest lies in its ability to sensitize chemoresistant cancer cells to conventional chemotherapeutic agents, thereby enhancing their apoptotic effects. This guide delves into the molecular mechanisms underlying this compound's effects on apoptosis and its interaction with cancer cells, particularly in the context of ovarian cancer.
Quantitative Data on this compound's Effects
Quantitative data on the direct cytotoxic effects of this compound as a single agent are not extensively available in the public domain. However, its role as a chemosensitizer has been investigated. The following tables summarize the available quantitative information.
Table 1: IC50 Values of this compound
| Compound | Target | IC50 Value | Cell Line(s) | Reference |
| This compound HCl | Cytochrome P450 | 19 µM | Not specified | [1] |
Note: This IC50 value represents the inhibition of cytochrome P450, not necessarily the cytotoxic effect on cancer cells.
Table 2: Effects of this compound in Combination with Cisplatin on Ovarian Cancer Cells
| Cell Line | Treatment | Observation | Reference |
| A2780 & A2780cis | This compound (11.09-79.86 μM) + Cisplatin | Inhibits cell proliferation and metabolic activity. | [1] |
| A2780 & A2780cis | This compound + Cisplatin | Downregulates the expression of Bcl-XL, Bcl-2, and survivin. | [1] |
| A2780 & A2780cis | This compound + Cisplatin | Increases PARP cleavage. | [1] |
| A2780cis | This compound + Cisplatin | Downregulates multidrug resistance-associated proteins 1 and 2 (MRP1, MRP2). | [2] |
| A2780cis | This compound + Cisplatin | Attenuates survivin expression. | [2] |
Signaling Pathways Modulated by this compound
This compound, particularly in combination with other agents, influences several key signaling pathways involved in apoptosis and cell survival. The following diagrams illustrate these interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on cancer cells.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., A2780, HEY, SKOV3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride (SKF-525A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and/or cisplatin) for the specified duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Western Blot Analysis
Objective: To analyze the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, survivin, PARP, MRP1, MRP2) and signaling pathway proteins (e.g., Akt, ERK, ATM, Chk2).
Materials:
-
Cancer cell lines
-
This compound hydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling with Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescence detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH.
Conclusion
This compound demonstrates significant potential as a chemosensitizing agent in cancer therapy, particularly for overcoming resistance to platinum-based drugs in ovarian cancer. Its mechanism of action involves the inhibition of cytochrome P450 enzymes and the modulation of key signaling pathways that regulate apoptosis and drug efflux. Specifically, this compound, in combination with cisplatin, has been shown to downregulate anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, while promoting markers of apoptosis such as PARP cleavage. Furthermore, its ability to decrease the expression of drug efflux pumps MRP1 and MRP2 provides a clear rationale for its use in overcoming multidrug resistance.
While further research is needed to elucidate the full spectrum of this compound's single-agent activity and to obtain more comprehensive quantitative data, the existing evidence strongly supports its continued investigation as an adjunct to conventional chemotherapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound in oncology.
References
Methodological & Application
Proadifen Protocol for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, also known as SKF-525A, is a versatile pharmacological tool with well-documented inhibitory effects on cytochrome P450 (CYP) enzymes and antagonist activity at the sigma-1 receptor. These dual mechanisms of action make this compound a valuable agent in a variety of cell culture experiments, particularly in the fields of drug metabolism, oncology, and neuroscience.
As a potent inhibitor of CYP enzymes, especially the CYP3A subfamily, this compound is frequently employed to investigate the metabolic fate of xenobiotics and to enhance the efficacy of therapeutic agents that are subject to CYP-mediated metabolism.[1] Its ability to block drug metabolism can lead to increased bioavailability and potentiation of the cytotoxic effects of chemotherapeutic drugs, a concept known as chemosensitization.[2]
Furthermore, this compound's antagonism of the sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, has been shown to induce apoptosis in cancer cells.[3][4] This is often mediated through the disruption of intracellular calcium homeostasis and the activation of downstream apoptotic signaling cascades.[3][5]
These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanisms of action, detailed experimental protocols, and quantitative data to guide researchers in their study design.
Data Presentation
Table 1: this compound Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| CYP Inhibition | |||
| General CYP IC50 | 19 µM | Not specified | [2] |
| CYP3A Inhibition | Major enhancement of inhibition with preincubation | Human Liver Microsomes | [1] |
| Sigma-1 Receptor Binding | |||
| Ki for Sigma-1 Receptor | 4.6 nM | Guinea Pig Brain Homogenates | |
| Ki for Sigma-2 Receptor | 63.1 nM | Guinea Pig Brain Homogenates | |
| Effective Concentrations in Cell Culture | |||
| Chemosensitization with Cisplatin | 11.09 - 79.86 µM (24h, 48h) | A2780 and A2780cis ovarian cancer cells | [2] |
| Inhibition of Acridone Formation | 8 µM (50% inhibition) | Rat Hepatic Cytosolic Fraction | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound hydrochloride powder.
-
Dissolve the this compound powder in cell culture grade DMSO to create a stock solution of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 3.90 mg of this compound hydrochloride (MW: 390.0 g/mol ) in 1 mL of DMSO.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for CYP450 Inhibition Assay in Human Liver Microsomes
Objective: To determine the inhibitory potential of this compound on CYP3A4 activity using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
This compound stock solution
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Positive control inhibitor (e.g., ketoconazole)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well microplate
-
Incubator
-
LC-MS/MS system
Protocol:
-
Prepare a working solution of this compound by diluting the stock solution in potassium phosphate buffer to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a working solution of the positive control.
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the different concentrations of this compound or the positive control to the respective wells. Include a vehicle control (DMSO) without any inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1][6][7]
Protocol for Potentiation of Chemotherapy (Chemosensitization)
Objective: To evaluate the ability of this compound to enhance the cytotoxic effects of a chemotherapeutic agent (e.g., doxorubicin) in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution
-
Chemotherapeutic agent (e.g., doxorubicin) stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in complete cell culture medium.
-
Treat the cells with:
-
Chemotherapeutic agent alone at various concentrations.
-
This compound alone at a fixed, non-toxic concentration.
-
A combination of the chemotherapeutic agent (at various concentrations) and this compound (at a fixed, non-toxic concentration).
-
Include a vehicle control (DMSO).
-
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Compare the dose-response curves of the chemotherapeutic agent alone and in combination with this compound to determine if there is a synergistic, additive, or antagonistic effect. The Combination Index (CI) can be calculated to quantify the interaction.[8][9]
Protocol for Measuring Intracellular Calcium Concentration
Objective: To measure changes in intracellular calcium levels in response to this compound treatment using the fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips or in black-walled, clear-bottom 96-well plates
-
This compound stock solution
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (optional, to aid in dye loading)
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Protocol:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM. The addition of 0.02% Pluronic F-127 can improve dye solubility and loading.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire a baseline fluorescence ratio (F340/F380) before adding any treatment.
-
Add this compound at the desired concentration to the cells.
-
Continuously record the fluorescence ratio over time to monitor changes in intracellular calcium concentration.
-
At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of extracellular calcium, and the minimum fluorescence ratio (Rmin) after chelating calcium with EGTA.[10]
Mandatory Visualization
Caption: General experimental workflow for using this compound in cell culture.
Caption: this compound's dual mechanisms of action and downstream signaling pathways.
References
- 1. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma 1 Receptor antagonist potentiates the anti-cancer effect of p53 by regulating ER stress, ROS production, Bax levels, and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer drugs interfere with intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemosensitization of tumors by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Proadifen Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, also widely known as SKF-525A, is a classical and potent non-selective inhibitor of cytochrome P450 (CYP450) enzymes.[1] Its ability to broadly suppress the activity of these crucial drug-metabolizing enzymes makes it an invaluable tool in in vitro pharmacological and toxicological studies. Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and application of this compound stock solutions. These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in a common in vitro assay, alongside relevant physicochemical data to aid in experimental design.
Physicochemical and Inhibitory Data
A thorough understanding of this compound's properties is essential for its effective use. The following tables summarize key quantitative data regarding its solubility and inhibitory activity against various CYP450 isoforms.
Solubility Data for this compound Hydrochloride
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 35 mg/mL | A common solvent for preparing high-concentration stock solutions.[2] |
| Water | Soluble (up to 50 mM) | This compound hydrochloride exhibits good solubility in water.[3] |
| Ethanol | ~20 mg/mL | Can be used as an alternative solvent.[2] |
| Methanol | Soluble | Readily dissolves in methanol.[1] |
Note: Solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvent.
Inhibitory Activity (IC50) of this compound against Human CYP450 Isoforms
| CYP450 Isoform | IC50 (µM) |
| CYP1A2 | >100 |
| CYP2A6 | 33.7 |
| CYP2B6 | 18.2 |
| CYP2C8 | 10.5 |
| CYP2C9 | 12.3 |
| CYP2C19 | 8.9 |
| CYP2D6 | 4.2 |
| CYP2E1 | >100 |
| CYP3A4 | 3.2 |
Data derived from studies using human liver microsomes.[4][5] The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound hydrochloride in DMSO, suitable for further dilution in aqueous buffers or cell culture media.
Materials:
-
This compound hydrochloride (MW: 389.96 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Sterile, precision micropipettes and tips
Procedure:
-
Weighing this compound: Accurately weigh out 3.9 mg of this compound hydrochloride powder and transfer it to a sterile vial.
-
Adding Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound hydrochloride.
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate the dissolution of the powder. If necessary, gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for an In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific CYP450 isoform using human liver microsomes and an isoform-specific substrate.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Isoform-specific CYP450 substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
Acetonitrile or other suitable quenching solvent containing an internal standard
-
96-well microplate
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the incubation mixture.
-
Prepare a working solution of the CYP450 substrate in the assay buffer.
-
Prepare a working solution of the NADPH regenerating system in the assay buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes
-
This compound working solution (or vehicle control, e.g., DMSO at the same final concentration as the highest this compound concentration)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add the CYP450 substrate working solution to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile with an internal standard) to each well.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite from the substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a simplified representation of its mechanism of action.
Caption: A flowchart outlining the key steps for preparing a 10 mM this compound stock solution.
Caption: this compound inhibits CYP450, preventing the metabolism of drugs and other substrates.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound hydrochloride (SKF-525A), Cytochrome P450 inhibitor (CAS 62-68-0) | Abcam [abcam.com]
- 4. lifetein.com [lifetein.com]
- 5. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Proadifen Administration in Animal Studies: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the administration of Proadifen (SKF-525A) in animal studies. This compound is a classical inhibitor of cytochrome P450 (CYP450) enzymes and is widely used in pharmacological and toxicological research to investigate the role of drug metabolism.
This guide offers a summary of quantitative data, detailed experimental protocols for common administration routes, and visualizations of key pathways and workflows to ensure reproducible and reliable study outcomes.
Data Presentation: this compound's Effects on Biological Systems
The following tables summarize the quantitative effects of this compound administration in animal studies, providing a clear comparison of its impact across different biological parameters.
| Parameter | Animal Model | Administration Route | Dosage | Vehicle | Effect | Reference |
| Cytochrome P450 Inhibition (in vitro) | Human Liver Microsomes | N/A | 19 µM (IC50) | N/A | Non-competitive inhibition of CYP450.[1][2] | [1][2] |
| Neuronal Excitability (Serotonin Neurons) | Adult Male Wistar Rats | Intraperitoneal | Not specified | Saline | Inhibition of 5-HT neuron excitability.[3] | [3] |
| Neuronal Excitability (Catecholamine Neurons) | Adult Male Wistar Rats | Intraperitoneal | Not specified | Saline | Enhanced excitability of noradrenaline neurons and reduced excitability of dopamine neurons.[1] | [1] |
| Safety Data | Animal Model | Administration Route | LD50 | GHS Classification | Reference |
| Acute Toxicity | Not specified | Oral | Not specified | H302: Harmful if swallowed.[4] | [4] |
| Acute Toxicity | Not specified | Intraperitoneal | Not specified | Not specified |
Experimental Protocols
Below are detailed protocols for the intraperitoneal and oral gavage administration of this compound in rodents. These protocols are based on established methodologies and best practices in animal research.
Protocol 1: Intraperitoneal (IP) Injection of this compound in Rats
This protocol is adapted from studies investigating the neurological effects of this compound.
Materials:
-
This compound hydrochloride (SKF-525A)
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Animal Preparation:
-
Weigh the rat to determine the correct injection volume. The maximum recommended IP injection volume for rats is < 10 mL/kg.
-
Properly restrain the rat. A two-person technique is often preferred for IP injections in rats.
-
-
Injection Procedure:
-
Position the rat in dorsal recumbency with its head tilted slightly downward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle into the abdominal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Dosing Schedule:
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, pain, or adverse reactions.
-
Protocol 2: Oral Gavage Administration of this compound in Rodents (General Guideline)
While a specific oral gavage protocol for this compound was not identified in the search results, the following is a general and widely accepted procedure for administering substances orally to rodents. The vehicle and dosage should be optimized based on the specific experimental design and the physicochemical properties of the this compound formulation.
Materials:
-
This compound hydrochloride
-
Appropriate vehicle (e.g., water, saline, or a suspension vehicle if this compound is not fully soluble)
-
Flexible or rigid oral gavage needles (16-18 gauge for rats, 18-20 gauge for mice)
-
Syringes of appropriate volume
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a solution or a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
-
Animal Preparation:
-
Gavage Procedure:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth and mark the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the this compound formulation.
-
Gently remove the needle.
-
-
Post-gavage Monitoring:
-
Monitor the animal for 5-10 minutes post-administration for any signs of respiratory distress, which could indicate accidental administration into the trachea.[5]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound's mechanism of action and a typical experimental workflow.
Caption: Mechanism of non-competitive inhibition of Cytochrome P450 by this compound.
Caption: A generalized experimental workflow for in vivo studies involving this compound administration.
References
- 1. Inhibition of cytochrome P450 with this compound alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of cytochrome P450 by this compound diminishes the excitability of brain serotonin neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | C23H32ClNO2 | CID 65341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
Application Note: Utilizing Proadifen (SKF-525A) for the Investigation of Cytochrome P450-Mediated Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for using Proadifen (also known as SKF-525A), a classic pharmacological tool, to investigate cytochrome P450 (CYP)-mediated drug-drug interactions (DDIs). This compound is a non-selective inhibitor of various CYP enzymes and serves as an invaluable agent in both in vitro and in vivo studies to elucidate the role of CYP-mediated metabolism in a drug candidate's clearance and to anticipate potential clinical DDIs. This guide covers its mechanism of action, experimental designs, detailed protocols for key assays, and data interpretation.
Introduction
Drug-drug interactions (DDIs) represent a significant concern in drug development and clinical practice, potentially leading to adverse drug reactions or therapeutic failure[1]. A major mechanism underlying pharmacokinetic DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs[1][2].
This compound (SKF-525A) is a well-characterized, non-selective inhibitor of CYP enzymes[3]. It is widely used in non-clinical research to probe the involvement of the CYP system in the metabolism of a new chemical entity (NCE). By inhibiting metabolic pathways, this compound can significantly alter the pharmacokinetic profile of a co-administered drug, thereby providing strong evidence of CYP-mediated clearance[4]. This application note outlines the principles and methodologies for effectively using this compound in DDI studies.
Mechanism of Action
This compound acts as a non-competitive inhibitor of several major cytochrome P450 enzymes, including isoforms such as CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A[5][6]. It has little inhibitory effect on CYP1A2, CYP2A6, and CYP2E1[6]. The inhibition prevents the bound substrate (Drug A) from being oxidized, thereby decreasing its metabolism and clearance. In some cases, particularly with CYP3A enzymes, this compound can form a metabolic-intermediate (MI) complex, leading to mechanism-based inactivation of the enzyme[6][7]. This interaction effectively reduces the population of active enzyme available for metabolism, altering the pharmacokinetic properties of co-administered drugs that are substrates for these enzymes.
Caption: this compound inhibits CYP450 enzymes, blocking the metabolism of substrate drugs.
Application 1: In Vitro CYP Inhibition Assays
In vitro assays using human liver microsomes (HLM) are a standard method to determine a compound's metabolic stability and identify the enzymes responsible for its metabolism[8][9]. This compound can be used as a broad-spectrum inhibitor to confirm that the metabolism observed in HLM is primarily CYP-dependent.
Experimental Protocol: In Vitro Metabolic Stability with this compound
This protocol aims to compare the rate of metabolism of a test compound in the presence and absence of this compound. A significant reduction in metabolism in the presence of this compound indicates CYP-mediated clearance.
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
This compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (HLM): Pooled, 20 mg/mL stock.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System (NRS): Solution A (NADP+, G6P) and Solution B (G6PDH).
-
Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide, Labetalol).
-
-
Incubation Procedure:
-
Prepare two sets of incubation tubes: "No this compound" and "+ this compound".
-
Add 100 mM phosphate buffer to each tube.
-
For the "+ this compound" set, add this compound to a final concentration of 50-100 µM. Add an equivalent volume of DMSO to the "No this compound" set.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration of 1 µM) and the NRS.
-
Incubate at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold Quenching Solution.
-
-
Sample Analysis:
-
Vortex the quenched samples and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vials.
-
Analyze the disappearance of the parent test compound over time using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the peak area ratio (compound/internal standard) versus time.
-
Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k.
-
Compare the half-life of the test compound with and without this compound.
-
Caption: Workflow for an in vitro metabolic stability assay using this compound.
Data Presentation and Interpretation
A significant increase in the metabolic half-life (or decrease in clearance) in the presence of this compound confirms the involvement of CYP enzymes.
| Treatment Group | Test Compound Conc. (µM) | This compound Conc. (µM) | Calculated Half-life (min) |
| Control | 1 | 0 | 15.2 |
| + this compound | 1 | 100 | 88.5 |
Table 1: Example data from an in vitro metabolic stability assay. The increase in half-life from 15.2 to 88.5 minutes strongly suggests the test compound is metabolized by CYP enzymes inhibited by this compound.
Application 2: In Vivo Pharmacokinetic Interaction Studies
In vivo studies are essential to understand how CYP inhibition affects a drug's complete pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME)[10][11]. A typical study involves administering a test drug to animal models (e.g., rats, mice) with and without pre-treatment with this compound.
Experimental Protocol: Rodent Pharmacokinetic DDI Study
This protocol describes a crossover or parallel group study in rats to assess the impact of this compound on the pharmacokinetics of a test drug.
-
Animal Model:
-
Male Wistar or Sprague-Dawley rats (200-250 g)[5].
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight before dosing, with free access to water.
-
-
Study Design (Parallel Group Example):
-
Group 1 (Control): Vehicle for this compound (e.g., saline, i.p.) followed by the Test Drug (e.g., oral gavage) after 30-60 minutes.
-
Group 2 (this compound): this compound (25-50 mg/kg, i.p.) followed by the Test Drug (e.g., oral gavage) after 30-60 minutes[5].
-
-
Dosing Procedure:
-
Administer the vehicle or this compound via intraperitoneal (i.p.) injection.
-
After a pre-treatment period of 30-60 minutes, administer the test drug via the intended clinical route (e.g., oral gavage).
-
-
Pharmacokinetic Sampling:
-
Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at pre-determined time points.
-
Typical time points: Pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-test drug administration.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Sample and Data Analysis:
-
Quantify the concentration of the test drug in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA).
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve)[12][13].
-
References
- 1. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 2. Update on drug interactions with phosphodiesterase-5 inhibitors prescribed as first-line therapy for patients with erectile dysfunction or pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Inhibition of cytochrome P450 with this compound alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. bioivt.com [bioivt.com]
- 9. admescope.com [admescope.com]
- 10. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-Drug Interaction Studies to Evaluate the Effect of Inhibition of UGT1A1 and CYP3A4 and Induction of CYP3A4 on the Pharmacokinetics of Tropifexor in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Proadifen (SKF-525A) in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, also known as SKF-525A, is a well-characterized inhibitor of cytochrome P450 (CYP) enzymes. In primary hepatocyte cultures, a gold standard in vitro model for studying hepatic metabolism and toxicity, this compound serves as a critical tool for elucidating the role of CYP-mediated metabolism in drug efficacy and toxicity.[1] These application notes provide detailed protocols for the use of this compound in primary hepatocyte culture to investigate CYP450 inhibition and to study its effects on cellular processes such as autophagy.
Key Applications
-
CYP450 Inhibition Assays: To determine the contribution of CYP enzymes to the metabolism of a test compound.
-
Modulation of Drug Toxicity: To investigate whether CYP-mediated metabolism increases or decreases the cytotoxicity of a drug.
-
Autophagy Research: To study the role of autophagic flux in cellular homeostasis and toxicology, leveraging this compound's off-target effect on autophagosome-lysosome fusion.[2]
Data Presentation
Table 1: this compound Inhibition Profile in Human Liver Microsomes
| Cytochrome P450 Isoform | Inhibition by this compound (SKF-525A) | Note |
| CYP1A2 | Little to no effect | [1] |
| CYP2B6 | Inhibited | [1] |
| CYP2C9 | Inhibited | [1] |
| CYP2C19 | Inhibited | [1] |
| CYP2D6 | Inhibited | [1] |
| CYP3A4/5 | Strong, time-dependent inhibition | [1] |
Table 2: Recommended Concentration Ranges of this compound for Different Applications in Primary Rat Hepatocytes
| Application | Concentration Range | Incubation Time | Reference |
| General CYP450 Inhibition | 1 - 50 µM | 30 min - 24 h | [2] |
| Autophagy Disruption Studies | 2 - 20 µM | 1 - 24 h | [2] |
Experimental Protocols
Protocol 1: General Cytochrome P450 Inhibition Assay
This protocol is designed to assess the impact of this compound on the metabolism of a CYP substrate in cultured primary hepatocytes.
Materials:
-
Plated primary hepatocytes (human or rat)
-
Hepatocyte culture medium
-
This compound (SKF-525A)
-
CYP probe substrate (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Midazolam for CYP3A4)[3]
-
Vehicle control (e.g., DMSO, not exceeding 0.1% of final volume)
-
Positive control inhibitor for the specific CYP isoform being studied
-
Lysis buffer
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture primary hepatocytes in appropriate plates (e.g., 24- or 96-well) until they form a confluent monolayer.
-
Pre-incubation with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in hepatocyte culture medium to achieve the desired final concentrations (e.g., a range of 1, 5, 10, 25, 50 µM).
-
Remove the culture medium from the hepatocytes and replace it with the medium containing this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C and 5% CO2.
-
-
Addition of CYP Probe Substrate:
-
Prepare a solution of the CYP probe substrate in culture medium.
-
Add the probe substrate to the wells already containing this compound or vehicle.
-
Incubate for a specific time period during which the substrate is metabolized (e.g., 15-60 minutes). This time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the metabolic reaction by adding a suitable solvent (e.g., ice-cold acetonitrile) or by removing the medium and lysing the cells.
-
-
Sample Analysis:
-
Collect the supernatant or cell lysate.
-
Analyze the samples for the disappearance of the parent substrate and/or the formation of the metabolite using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolism in the presence and absence of this compound.
-
Determine the percent inhibition caused by this compound at each concentration.
-
If a range of this compound concentrations was used, calculate the IC50 value.
-
Protocol 2: Investigating the Role of CYP Metabolism in Drug-Induced Cytotoxicity
This protocol helps determine if CYP-mediated metabolism of a test compound contributes to its cytotoxicity.
Materials:
-
Plated primary hepatocytes
-
Hepatocyte culture medium
-
Test compound
-
This compound (SKF-525A)
-
Vehicle control
-
Cell viability assay kit (e.g., MTT, LDH release)
Procedure:
-
Cell Culture: Seed primary hepatocytes in 96-well plates and allow them to attach and form a monolayer.
-
Treatment Groups: Prepare the following treatment groups in hepatocyte culture medium:
-
Vehicle control
-
Test compound alone (at various concentrations)
-
This compound alone (at a non-toxic concentration, e.g., 10 µM)
-
Test compound + this compound
-
-
Incubation:
-
Treat the cells with the respective media. For the combination group, pre-incubate with this compound for 30-60 minutes before adding the test compound.
-
Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, measure cell viability using a standard assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytotoxicity of the test compound in the presence and absence of this compound.
-
A decrease in cytotoxicity in the presence of this compound suggests that CYP-mediated metabolism leads to a more toxic metabolite.
-
An increase in cytotoxicity in the presence of this compound suggests that CYP enzymes are involved in detoxifying the compound.
-
Protocol 3: Analysis of Autophagy Disruption
This protocol utilizes this compound to block autophagic flux and study the accumulation of autophagy markers.
Materials:
-
Plated primary hepatocytes
-
Hepatocyte culture medium
-
This compound (SKF-525A) at 2-20 µM[2]
-
Vehicle control
-
Positive control for autophagy induction (e.g., rapamycin) or flux blockage (e.g., chloroquine)
-
Lysis buffer for Western blotting
-
Antibodies for autophagy markers (e.g., LC3B, p62/SQSTM1)
-
Fluorescence microscope and reagents for immunofluorescence (optional)
Procedure:
-
Cell Culture and Treatment:
-
Culture primary hepatocytes to the desired confluency.
-
Treat cells with this compound (2-20 µM), vehicle, or control compounds for various time points (e.g., 1, 4, 24 hours).[2]
-
-
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against LC3B and p62, followed by appropriate secondary antibodies.
-
Image the blot and quantify the band intensities. An accumulation of the lipidated form of LC3 (LC3-II) and p62 is indicative of blocked autophagic flux.
-
-
Immunofluorescence (Optional):
-
Grow hepatocytes on coverslips.
-
After treatment, fix, permeabilize, and block the cells.
-
Incubate with an anti-LC3B antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope. An increase in the number and size of LC3 puncta per cell suggests the accumulation of autophagosomes.
-
Visualizations
Caption: this compound inhibits CYP450 enzymes, preventing drug metabolism.
Caption: Workflow for assessing CYP inhibition by this compound.
Caption: this compound blocks autophagosome-lysosome fusion.
References
- 1. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel System for Evaluating the Inhibition Effect of Drugs on Cytochrome P450 Enzymes in vitro Based on Human-Induced Hepatocytes (hiHeps) - PMC [pmc.ncbi.nlm.nih.gov]
Proadifen Application in Xenograft Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadifen, also known as SKF-525A, is a non-specific inhibitor of cytochrome P450 (CYP) enzymes and has been identified as a potent chemosensitizing agent in preclinical cancer studies. Its application in xenograft tumor models is primarily focused on its ability to reverse multidrug resistance (MDR) and enhance the efficacy of conventional chemotherapeutic drugs. This document provides detailed application notes and protocols for the use of this compound in xenograft tumor models, with a focus on its synergistic effects with cisplatin in treating resistant cancers, such as ovarian adenocarcinoma.
The primary mechanisms through which this compound exerts its chemosensitizing effects include:
-
Inhibition of Cytochrome P450 Enzymes: By inhibiting CYP enzymes, this compound can alter the metabolism of chemotherapeutic agents, potentially increasing their bioavailability and cytotoxicity in tumor cells.
-
Modulation of ABC Transporters: this compound has been shown to downregulate the expression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and 2 (MRP2). These transporters are key players in the efflux of chemotherapeutic drugs from cancer cells, and their inhibition leads to increased intracellular drug accumulation and enhanced cell death.
-
Reduction of Glutathione (GSH) Levels: this compound treatment can lead to a decrease in the levels of reduced glutathione, a critical intracellular antioxidant. Lower GSH levels can make cancer cells more susceptible to the oxidative stress induced by chemotherapy.[1]
-
Attenuation of Survivin Expression: Survivin is an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells and contributes to treatment resistance. This compound has been observed to decrease the expression of survivin, thereby promoting apoptosis.[1]
These multimodal actions make this compound a compelling agent for combination therapies in xenograft models of drug-resistant cancers.
Data Presentation
Table 1: In Vivo Efficacy of Cisplatin in Xenograft Models (for comparison)
| Cancer Type | Xenograft Model | Cisplatin Dosage | Route of Administration | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Cervical Cancer | ME-180 | 2.0 mg/kg | Intraperitoneal (i.p.) | 3 treatments, every other day | Significant inhibition | [2] |
| Lung Cancer (resistant) | A549 | 2.5 mg/kg | Intraperitoneal (i.p.) | 3 treatments, every other day | Moderate inhibition | [2] |
| Ovarian Cancer (resistant) | NIH:OVCAR-3 | 2.5 mg/kg | Intraperitoneal (i.p.) | 4 treatments, every other day | Moderate inhibition | [2] |
| Ovarian Cancer | SKOV3 / UCI101 | Sustained low-dose | Intraperitoneal (i.p.) microdevice | Continuous release | Significant reduction in tumor burden | [3] |
| Ovarian Cancer | Patient-Derived | 5 mg/kg | Intravenous (i.v.) | Once a week for 3 weeks | Varied response | [4] |
| Small Cell Lung Cancer | NCI-H526 | 3.0 mg/kg | Intraperitoneal (i.p.) | Single dose | Cessation of exponential growth | [5][6] |
Table 2: Effects of Targeting this compound-Related Pathways in Xenograft Models
| Target | Cancer Type | Xenograft Model | Treatment Agent | Effect on Target | Impact on Tumor Growth | Reference |
| MRP2 | General | Mrp2 knockout mice | N/A | Genetic knockout | Increased plasma levels of methotrexate | [7] |
| Survivin | Colon Cancer | Sphere cells | Oxaliplatin + 5-FU + α-IL-4 | Decreased survivin mRNA and protein | Sensitizes cancer cells to chemotherapy | [1] |
| Survivin | Prostate, Lymphoma, Lung | Various | YM155 (survivin inhibitor) | Decreased survivin expression | Inhibition of tumor growth | [8] |
| Glutathione | Various | General | GSH-depleting agents | Depletion of intracellular GSH | Increased sensitivity to chemotherapy | [9][10] |
Experimental Protocols
General Protocol for Establishing Subcutaneous Xenograft Tumor Models
This protocol provides a generalized procedure for establishing subcutaneous xenograft tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., A2780cis - cisplatin-resistant ovarian cancer)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
Syringes (1 mL) with needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Cell Culture: Culture cancer cells in T-75 or T-150 flasks until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using trypan blue exclusion (should be >90%).
-
-
Preparation of Cell Inoculum:
-
Centrifuge the required number of cells and resuspend the pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel®.
-
The final cell concentration should be between 1 x 10^6 and 10 x 10^7 cells per 100-200 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Wipe the injection site (typically the flank) with an alcohol swab.
-
Gently lift the skin and inject the cell suspension (100-200 µL) subcutaneously.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers.
-
Calculate tumor volume using the formula: V = (Length x Width^2) / 2.
-
Randomize the animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Protocol for this compound and Cisplatin Combination Therapy in an Ovarian Cancer Xenograft Model
This is a proposed protocol based on the known mechanisms of this compound and typical dosages of cisplatin used in xenograft studies. Note: Specific in vivo dosage for this compound in mouse cancer models is not well-documented in publicly available literature; therefore, dose-ranging and toxicity studies are highly recommended prior to efficacy experiments. The suggested dose is an extrapolation from in vitro studies and studies in other animal models for different applications.
Materials:
-
Tumor-bearing mice (prepared as in the general protocol)
-
This compound (SKF-525A)
-
Cisplatin
-
Vehicle for this compound (e.g., sterile saline or a solution containing a low percentage of a solubilizing agent like DMSO, followed by dilution in saline)
-
Vehicle for Cisplatin (e.g., sterile 0.9% saline)
-
Dosing syringes and needles
Procedure:
-
Preparation of Dosing Solutions:
-
This compound: Prepare a stock solution of this compound in a suitable solvent. On the day of injection, dilute the stock solution to the final desired concentration with sterile saline. A suggested starting dose to explore is in the range of 10-50 mg/kg.
-
Cisplatin: Dissolve cisplatin in sterile 0.9% saline to a final concentration that allows for the desired dosage (e.g., 2.5 mg/kg) in a manageable injection volume (e.g., 100 µL).
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Cisplatin alone
-
Group 4: this compound + Cisplatin
-
-
Administration Schedule:
-
This compound Pre-treatment: Administer this compound via intraperitoneal (i.p.) injection 1-2 hours before cisplatin administration to allow for the inhibition of CYP enzymes and ABC transporters.
-
Cisplatin Administration: Administer cisplatin via i.p. injection.
-
Treatment Frequency: A typical schedule could be treatment every 3-4 days for a total of 3-4 weeks. The exact schedule should be optimized based on tumor growth rate and animal tolerance.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight should be recorded.
-
Tumor tissue can be processed for further analysis (e.g., Western blot for MRP1, MRP2, and survivin; assays for glutathione levels).
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained, low-dose intraperitoneal cisplatin improves treatment outcome in ovarian cancer mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. boa.unimib.it [boa.unimib.it]
- 5. researchgate.net [researchgate.net]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Carcinogen and anticancer drug transport by Mrp2 in vivo: studies using Mrp2 (Abcc2) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Survivin as a Therapeutic Target for the Treatment of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Glutathione in Cancer Progression and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Proadifen hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions associated with Proadifen hydrochloride (SKF-525A).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound hydrochloride?
A1: this compound hydrochloride is soluble in a variety of organic solvents and aqueous solutions. Its solubility is highly dependent on the solvent system and temperature. It is soluble in water up to 50 mM, and also soluble in DMSO (up to 50 mg/mL with sonication), methanol, and ethanol.[1][2][3][4][5] For in vivo studies, specific solvent mixtures are required to achieve desired concentrations.
Q2: What are the recommended solvents for preparing this compound hydrochloride solutions?
A2: The choice of solvent depends on the intended application (in vitro vs. in vivo).
-
For in vitro experiments: DMSO is a common solvent for preparing stock solutions.[4][6]
-
For in vivo experiments: Co-solvent systems are often necessary. Common mixtures include:
Q3: How does pH affect the solubility of this compound hydrochloride?
A3: As a hydrochloride salt of a weakly basic compound, the solubility of this compound hydrochloride can be influenced by pH. Generally, hydrochloride salts exhibit higher aqueous solubility at lower pH values. At a physiological pH of 7.4, the solubility has been reported to be 47.4 µg/mL.[7]
Q4: What is the primary mechanism of action of this compound hydrochloride?
A4: this compound hydrochloride is a non-competitive inhibitor of Cytochrome P450 (CYP450) enzymes, with an IC50 of 19 μM.[1][6] It also inhibits other targets including neuronal nitric oxide synthase (NOS), nicotinic acetylcholine receptors (nAChR), and muscarinic acetylcholine receptors (mAChR).[2][8][9]
Troubleshooting Guide
Issue 1: this compound hydrochloride is not dissolving completely in my chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice | Refer to the solubility data table below and select a more appropriate solvent for your desired concentration. |
| Low Temperature | Gently warm the solution. Many substances exhibit increased solubility at higher temperatures.[5][10] |
| Insufficient Agitation | Use sonication or vortexing to aid dissolution, especially for higher concentrations in DMSO.[4][5][6] |
| Hygroscopic DMSO | If using DMSO, ensure it is newly opened as absorbed moisture can significantly impact solubility.[6] |
| Precipitation upon dilution | When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, precipitation can occur. Consider using a co-solvent system or lowering the final concentration. |
Issue 2: My this compound hydrochloride solution appears cloudy or has precipitated over time.
| Possible Cause | Troubleshooting Step |
| Solution Instability | Prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles. |
| Supersaturation | The initial concentration may have been too high for the solvent system. Try preparing a lower concentration. |
| pH Shift | If using a buffered solution, ensure the pH has not shifted outside the optimal range for solubility. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| Water | up to 50 mM | 50 mM | [1] |
| DMSO | 50 mg/mL | 128.22 mM | Requires sonication.[4][6] Use of newly opened DMSO is recommended.[6] |
| DMSO | 35 mg/mL | 89.75 mM | [5] |
| DMSO | up to 20 mg/ml | ~51.3 mM | [2][3] |
| Ethanol | 20 mg/mL | 51.29 mM | [5] |
| Methanol | Soluble | - | [2][3] |
| PBS (pH 7.2) | 0.1 mg/mL | 0.26 mM | [5] |
| Saline (with co-solvents) | ≥ 2.08 mg/mL | ≥ 5.33 mM | In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] |
| 20% SBE-β-CD in Saline (with 10% DMSO) | ≥ 2.08 mg/mL | ≥ 5.33 mM | [6] |
| Corn oil (with 10% DMSO) | ≥ 2.08 mg/mL | ≥ 5.33 mM | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound hydrochloride stock solution in DMSO
-
Weigh out the required amount of this compound hydrochloride powder.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of this compound hydrochloride for in vivo administration
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be ≥ 2.08 mg/mL (≥ 5.33 mM).[6]
Visualizations
References
- 1. This compound hydrochloride (SKF-525A), Cytochrome P450 inhibitor (CAS 62-68-0) | Abcam [abcam.com]
- 2. This compound HYDROCHLORIDE CAS#: 62-68-0 [m.chemicalbook.com]
- 3. This compound HYDROCHLORIDE | 62-68-0 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Hydrochloride | C23H32ClNO2 | CID 65341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
how to improve Proadifen stability in aqueous solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the stability of Proadifen in aqueous solutions. Due to the limited availability of specific stability data for this compound in published literature, this guide focuses on providing a framework of best practices, troubleshooting strategies, and detailed experimental protocols based on established principles for stabilizing ester-containing pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: this compound contains an ester linkage in its chemical structure, specifically a 2,2-diphenylpentanoate ester.[1][2] Ester groups are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond, leading to the formation of a carboxylic acid (2,2-diphenylpentanoic acid) and an alcohol (2-(diethylamino)ethanol).[3][4][5] This hydrolysis is a major degradation pathway for ester-containing drugs in aqueous environments.
Q2: What are the main factors that influence the rate of this compound hydrolysis?
A2: The rate of hydrolysis is significantly influenced by several factors, including:
-
pH: Hydrolysis of esters can be catalyzed by both acids and bases.[3][4][6][7][8] Therefore, the pH of the aqueous solution is a critical factor. Typically, ester hydrolysis is slowest at a specific pH, often in the mid-pH range (around pH 4-6), and increases at more acidic or alkaline pHs.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9]
-
Presence of Catalysts: Certain buffer species can act as catalysts for hydrolysis.[9]
-
Light and Oxygen: While hydrolysis is often the primary concern for esters, exposure to light and oxygen can also contribute to degradation through photolysis and oxidation, respectively.[9]
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: Based on the hydrolysis of its ester bond, the primary degradation products of this compound are expected to be 2,2-diphenylpentanoic acid and 2-(diethylamino)ethanol.
Caption: Predicted hydrolysis pathway of this compound.
Q4: Are there any general strategies to improve the stability of this compound in aqueous solutions?
A4: Yes, several formulation strategies can be employed to enhance the stability of ester-containing drugs like this compound:[10][11]
-
pH Optimization: Identifying and maintaining the pH of maximum stability using appropriate buffer systems.
-
Use of Cyclodextrins: Encapsulating the labile ester group within the hydrophobic cavity of a cyclodextrin molecule can protect it from hydrolysis.[12]
-
Lyophilization (Freeze-Drying): Removing water from the formulation can prevent hydrolysis.[13] The lyophilized product can then be reconstituted immediately before use.
-
Storage Conditions: Storing solutions at lower temperatures and protecting them from light can slow down degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound potency in solution. | - Inappropriate pH of the solution.- High storage temperature.- Presence of catalytic buffer species. | - Conduct a pH-rate profile study to determine the pH of maximum stability.- Store solutions at refrigerated (2-8 °C) or frozen temperatures.- Evaluate different buffer systems (e.g., citrate, acetate, phosphate) for their effect on stability.[14] |
| Precipitation observed in the aqueous solution. | - Poor solubility of this compound or its degradation products.- pH of the solution is near the isoelectric point of this compound or its degradation products. | - Verify the solubility of this compound at the intended concentration and pH.- Consider the use of solubilizing agents such as cyclodextrins.[12] |
| Inconsistent results in stability studies. | - Analytical method is not stability-indicating.- Inadequate control of storage conditions.- Variability in sample preparation. | - Develop and validate a stability-indicating HPLC method that separates this compound from all potential degradation products.[2]- Ensure precise control and monitoring of temperature, humidity, and light exposure.- Standardize all sample handling and preparation procedures.[15] |
| Formation of unexpected degradation products. | - Oxidative or photolytic degradation is occurring in addition to hydrolysis. | - Conduct forced degradation studies under oxidative (e.g., with H₂O₂) and photolytic conditions to identify additional degradation products.[16]- Consider adding antioxidants or using light-protective packaging. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.[14][16][17][18][19][20][21]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at 60°C and room temperature.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at 60°C and room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Expose the solid this compound hydrochloride and the stock solution to 60°C.
-
Photodegradation: Expose the stock solution to UV and visible light as per ICH Q1B guidelines.[16]
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples using a suitable HPLC method (see Protocol 2). Identify and quantify the degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.[2][22][23][24][25][26]
Methodology:
| Parameter | Recommended Starting Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 min) and optimize based on the separation of this compound and its degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan). |
| Injection Volume | 10 µL |
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity (using samples from the forced degradation study)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Protocol 3: pH-Rate Profile Study
Objective: To determine the effect of pH on the degradation rate of this compound and to identify the pH of maximum stability.[6][7][8][27]
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10) using buffers with known pKa values (e.g., phosphate, citrate, acetate).
-
Sample Preparation: Add a known amount of this compound stock solution to each buffer to achieve the desired final concentration.
-
Incubation: Incubate the samples at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.
-
Sampling and Analysis: At various time points, withdraw aliquots, quench the reaction if necessary (e.g., by cooling and neutralization), and analyze by the validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the pseudo-first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile. The nadir of this curve indicates the pH of maximum stability.
Caption: Experimental workflow for a pH-rate profile study.
Protocol 4: Stabilization of this compound with Cyclodextrins
Objective: To evaluate the potential of cyclodextrins to improve the stability of this compound in aqueous solution.[12][28][29][30]
Methodology:
-
Cyclodextrin Selection: Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) for their ability to solubilize and stabilize this compound.
-
Phase Solubility Study:
-
Prepare saturated solutions of this compound in aqueous solutions containing increasing concentrations of the selected cyclodextrin.
-
Equilibrate the solutions (e.g., by shaking for 24-48 hours).
-
Filter the solutions and analyze the concentration of dissolved this compound by HPLC.
-
Plot the concentration of this compound against the cyclodextrin concentration to determine the type of complex formed and the stability constant.
-
-
Stability Study of the Complex:
-
Prepare solutions of this compound in the presence of the optimal concentration of the selected cyclodextrin at the pH of maximum stability (determined in Protocol 3).
-
Incubate the solutions at an elevated temperature.
-
Monitor the degradation of this compound over time using the stability-indicating HPLC method.
-
Compare the degradation rate constant with that of this compound in the absence of cyclodextrin to quantify the stabilizing effect.
-
Quantitative Data Summary (Hypothetical Example)
The following tables are examples of how to present quantitative data from the proposed studies.
Table 1: Forced Degradation of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, RT, 8h | 25.8 | 2 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 |
| 60°C, 48h | 5.1 | 1 |
| Photostability | 3.2 | 1 |
Table 2: pH-Dependent Degradation Rate of this compound at 60°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 2.0 | 0.085 | 8.2 |
| 4.0 | 0.012 | 57.8 |
| 5.0 | 0.009 | 77.0 |
| 7.0 | 0.025 | 27.7 |
| 9.0 | 0.150 | 4.6 |
Table 3: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on this compound Stability at pH 5.0 and 60°C
| Formulation | Rate Constant (k) (h⁻¹) | Improvement Factor |
| This compound alone | 0.009 | - |
| This compound + 5% HP-β-CD | 0.003 | 3.0 |
| This compound + 10% HP-β-CD | 0.002 | 4.5 |
By systematically applying these protocols, researchers can gain a comprehensive understanding of this compound's stability in aqueous solutions and develop effective strategies to mitigate its degradation, thereby ensuring the quality and reliability of their experimental results.
References
- 1. This compound | C23H31NO2 | CID 4910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. alzet.com [alzet.com]
- 13. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. onyxipca.com [onyxipca.com]
- 17. Troubleshooting Deviations Under ICH Stability Protocols – StabilityStudies.in [stabilitystudies.in]
- 18. apicule.com [apicule.com]
- 19. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 24. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academicjournals.org [academicjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. oatext.com [oatext.com]
Proadifen and Autophagy Disruption: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Proadifen (SKF-525A) to disrupt autophagy in cell-based assays.
Mechanism of Action
This compound, a well-known inhibitor of cytochrome P450 (CYP) enzymes, has been shown to disrupt autophagy by blocking the fusion of autophagosomes with lysosomes.[1] This leads to the accumulation of autophagic vesicles and associated proteins, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).[1]
Diagram of this compound's Effect on the Autophagic Pathway
Caption: this compound inhibits the fusion of autophagosomes with lysosomes.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on key autophagy markers. Note that the magnitude of the effect can vary depending on the cell type, this compound concentration, and treatment duration.
| Marker | Treatment | Concentration | Time (hours) | Observed Effect | Reference |
| LC3-II | This compound | 2-20 µM | 1, 4, 24 | Remarkable accumulation | [1] |
| p62/SQSTM1 | This compound | 2-20 µM | 24 | Increased protein level | [1] |
Experimental Protocols
LC3 Turnover Assay by Western Blot
This assay measures the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor to assess autophagic flux.
Workflow Diagram
Caption: Workflow for the LC3 turnover assay.
Methodology
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.
-
Treatment:
-
Treat cells with the desired concentration of this compound (e.g., 2-20 µM).
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of the wells.
-
Include appropriate vehicle controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor.
p62/SQSTM1 Degradation Assay by Western Blot
This assay measures the accumulation of p62, a protein that is selectively degraded by autophagy, as an indicator of autophagy inhibition.
Methodology
-
Cell Seeding: Plate cells as described for the LC3 turnover assay.
-
Treatment: Treat cells with the desired concentration of this compound for the indicated time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis and Western Blotting: Follow the same procedure as for the LC3 turnover assay, but probe the membrane with a primary antibody against p62/SQSTM1 and a loading control.
-
Data Analysis: Quantify the band intensities for p62 and the loading control. An increase in p62 levels upon this compound treatment indicates a blockage in autophagic degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell death/cytotoxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a low concentration (e.g., 2 µM) and gradually increase. Visually inspect cells for signs of stress (e.g., rounding, detachment). |
| No change in LC3-II or p62 levels | This compound concentration is too low. Incubation time is too short. Low basal autophagy in the cell line. | Increase the concentration of this compound within the non-toxic range. Increase the incubation time (e.g., up to 24 hours). Use a known autophagy inducer (e.g., starvation, rapamycin) as a positive control to confirm the cell line is responsive. |
| Inconsistent Western blot results | Issues with protein extraction or degradation. Problems with antibody quality or concentration. | Use fresh lysis buffer with protease inhibitors. Avoid repeated freeze-thaw cycles of lysates. Titrate the primary antibody to determine the optimal concentration. Use a recently purchased and validated antibody. |
| Difficulty interpreting LC3-II bands | Poor separation of LC3-I and LC3-II. | Use a higher percentage acrylamide gel (e.g., 15%) to improve resolution. Run the gel for a longer duration. |
| Off-target effects | This compound is a known CYP450 inhibitor. | Be aware that this compound can affect cellular metabolism.[1] Consider using other late-stage autophagy inhibitors like Bafilomycin A1 or Chloroquine as comparators to confirm that the observed effects are due to autophagy inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound disrupts autophagy?
A1: this compound primarily disrupts autophagy by inhibiting the fusion of autophagosomes with lysosomes.[1] This leads to an accumulation of autophagosomes that cannot be degraded, resulting in increased levels of LC3-II and p62.[1]
Q2: What is a typical working concentration range for this compound in cell-based autophagy assays?
A2: A typical working concentration range for this compound is 2-20 µM.[1] However, it is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.
Q3: How does this compound's mechanism of autophagy inhibition compare to other common inhibitors like Chloroquine and Bafilomycin A1?
A3: this compound, Chloroquine, and Bafilomycin A1 are all late-stage autophagy inhibitors.
-
This compound: Blocks autophagosome-lysosome fusion.[1] Its effect on lysosomal pH is not as well-characterized as that of chloroquine.
-
Chloroquine: Is a lysosomotropic agent that accumulates in lysosomes and raises their pH, thereby inhibiting the activity of lysosomal hydrolases and blocking the fusion of autophagosomes with lysosomes.[2][3]
-
Bafilomycin A1: Is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying the lysosome. By preventing lysosomal acidification, it inhibits the activity of degradative enzymes.
Logical Relationship of Late-Stage Autophagy Inhibitors
Caption: Mechanisms of action for common late-stage autophagy inhibitors.
Q4: What are the potential off-target effects of this compound that I should be aware of?
A4: The most well-documented off-target effect of this compound is the inhibition of cytochrome P450 enzymes.[1] This can have broad effects on cellular metabolism and the processing of other compounds. It is important to consider these potential confounding factors when interpreting your results.
Q5: When should I use an LC3 turnover assay versus a p62 degradation assay?
A5: Both assays provide valuable information about autophagic flux.
-
The LC3 turnover assay is a more direct measure of the rate of autophagosome formation and degradation.
References
- 1. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Proadifen Treatment: Technical Support Center for Interpreting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments involving Proadifen (SKF-525A). This compound is a potent, non-selective inhibitor of cytochrome P450 (CYP450) enzymes, but its effects can extend to various other cellular pathways, often leading to complex and unforeseen experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during this compound treatment in a question-and-answer format.
Issue 1: Inconsistent or Unexplained Cytotoxicity Results
Question: My cell viability assay (e.g., MTT, MTS) shows inconsistent results or an unexpected increase in viability at certain this compound concentrations. What could be the cause?
Answer:
Unexpected results in cytotoxicity assays with this compound can stem from its complex biological activities beyond CYP450 inhibition. Here are several potential causes and troubleshooting steps:
-
Off-Target Effects: this compound is known to have off-target effects that can influence cell viability. For instance, it can induce autophagy, a cellular recycling process that can either promote cell survival or cell death depending on the context.[1] It has also been shown to affect signaling pathways like GSK-3β, which is involved in cell proliferation and apoptosis.
-
Interference with Assay Chemistry: Some compounds can chemically interact with the assay reagents. For example, a compound might reduce the MTT reagent directly, leading to a false-positive signal for viability.[2] To test for this, run a control plate without cells, containing only media, this compound at various concentrations, and the assay reagent.
-
Metabolic Alterations: this compound's inhibition of CYP450 enzymes can alter the metabolic activity of cells, which is what assays like MTT and MTS measure. This doesn't always directly correlate with cell viability.[3][4] Consider using a different type of viability assay that measures a different cellular parameter, such as membrane integrity (e.g., trypan blue exclusion or a lactate dehydrogenase (LDH) assay).
-
Hormesis-like Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation and high doses are inhibitory. This "hormesis-like" effect could explain an increase in viability at lower this compound concentrations.
-
Experimental Variability: Inconsistent pipetting, variations in cell seeding density, and edge effects in 96-well plates can all contribute to variability.[5] Ensure thorough mixing of cell suspensions and consider not using the outer wells of the plate to minimize evaporation.
Troubleshooting Workflow for Inconsistent Cytotoxicity Data
Caption: A troubleshooting workflow for addressing inconsistent cytotoxicity results with this compound.
Issue 2: Variable IC50 Values for CYP450 Inhibition
Question: The IC50 value of this compound for CYP450 inhibition varies significantly between my experiments. Why is this happening and how can I improve consistency?
Answer:
Variability in IC50 values is a common issue in enzyme inhibition assays. For this compound, a non-competitive inhibitor, several factors can influence the measured IC50:
-
Experimental Conditions: Factors such as incubation time, temperature, pH, and the concentration of microsomes or recombinant enzymes can all affect enzyme kinetics and, consequently, the IC50 value.[6] It is crucial to standardize these parameters across all experiments.
-
Substrate Choice: The choice of substrate used to measure CYP450 activity can impact the apparent IC50 of an inhibitor.
-
Assay Method: Different assay formats, such as fluorescent versus LC-MS/MS-based methods, can yield different IC50 values due to variations in sensitivity and potential for interference.[7] Fluorescent probes, for instance, can be susceptible to quenching or autofluorescence from the test compound.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can introduce variability. It is important to use a consistent and appropriate non-linear regression model.[8]
-
Reagent Stability: Ensure that this compound stock solutions and other reagents are stored correctly and have not degraded.
Data Presentation: Factors Influencing this compound IC50 Values
| Parameter | Potential Impact on IC50 | Recommendation |
| Incubation Time | Longer incubation may lead to lower IC50 for time-dependent inhibitors. | Standardize incubation time across all experiments. |
| Microsome/Enzyme Conc. | Higher concentrations can sometimes increase the apparent IC50. | Use a consistent concentration from the same batch if possible. |
| Substrate Concentration | Can influence competitive vs. non-competitive inhibition kinetics. | Use a substrate concentration at or below the Km. |
| Assay Technology | Fluorescent assays may be prone to interference. | Validate results with an alternative method like LC-MS/MS if possible.[7] |
| Data Fitting Model | Different models can yield different IC50 values. | Use a standardized non-linear regression model with appropriate weighting. |
Issue 3: Unexpected Changes in Protein Expression in Western Blots
Question: My Western blot results show unexpected changes in my protein of interest, or even in my housekeeping gene, after this compound treatment. How should I interpret this?
Answer:
Interpreting Western blot data after this compound treatment requires careful consideration of its known biological effects and potential artifacts:
-
Off-Target Signaling: this compound can modulate various signaling pathways that could lead to changes in protein expression. For example, its effects on GSK-3β or autophagy could alter the levels of proteins involved in these pathways.[1]
-
Housekeeping Gene Regulation: The expression of commonly used housekeeping genes (e.g., GAPDH, β-actin) may not be stable under all experimental conditions.[9][10][11] It is crucial to validate your housekeeping gene for your specific experimental model and treatment. Consider using an alternative normalization method, such as total protein staining (e.g., Ponceau S), to confirm equal loading.
-
Cellular Stress Response: Inhibition of CYP450 enzymes can induce cellular stress, which may lead to the upregulation or downregulation of various proteins as part of a compensatory response.
Signaling Pathways Potentially Affected by this compound
Caption: Potential signaling pathways modulated by this compound treatment.
Experimental Protocols
1. Cell Viability Assay (MTT)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
2. Cytochrome P450 Inhibition Assay (Fluorogenic)
This protocol describes a general method using a fluorogenic probe.
-
Reagent Preparation: Prepare a reaction buffer, a solution of human liver microsomes or recombinant CYP450 enzyme, a fluorogenic substrate, and a NADPH regenerating system.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the microsomes/enzyme with various concentrations of this compound or a known inhibitor (positive control) for a defined period at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate fluorometer at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
3. Western Blotting
This is a standard Western blotting protocol that may require optimization.
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Normalize the band intensity of the protein of interest to a validated housekeeping protein or total protein stain.
Quantitative Data Summary
Table 1: Reported In Vitro and In Vivo Effects of this compound
| Experimental System | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |
| A2780/A2780cis ovarian cancer cells | Cell Proliferation & Metabolism | 11.09-79.86 µM (24h & 48h) | Inhibition of cell proliferation and metabolic activity | [12] |
| A2780/A2780cis ovarian cancer cells | Protein Expression (MRP1, MRP2, CYP3A4, Bcl-XL, Bcl-2, survivin, PARP) | 11.09-79.86 µM (24h & 48h) | Downregulation of MRP1, MRP2, CYP3A4, Bcl-XL, Bcl-2, survivin; Increased PARP cleavage | [12] |
| Rat Hepatic Cytosolic Fraction | Acridone Formation | 8 µM (2 min) | 50% inhibition | [12] |
| Liver Microsomes | N,N-dimethyltryptamine (DMT) metabolism | 10 mM (60 min) | Increased half-life of DMT | [12] |
| Adult Male Wistar Rats | 5-HT Neuronal Firing Activity | 25 mg/kg (i.p., three times) | 18% decrease compared to controls | [12] |
| Adult Male Wistar Rats | LPS-induced Fever | 15 mg/kg (i.p., single dose) | Significant augmentation | [12] |
| Adult Male Wistar Rats | PGE2 Levels (LPS-induced) | 15 mg/kg (i.p., single dose) | Exacerbation of PGE2 levels | [12] |
References
- 1. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Should You Use Housekeeping Genes to Normalize Your Western Blots? - Advansta Inc. [advansta.com]
- 10. Expressions of commonly used housekeeping proteins are altered in asthmatic mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Proadifen Toxicity in In Vivo Studies
For researchers, scientists, and drug development professionals utilizing Proadifen (SKF-525A) in in vivo studies, managing its potential toxicity is crucial for obtaining reliable and ethically sound experimental data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: this compound's primary mechanism of action, which is also the main driver of its toxicity, is the non-specific inhibition of cytochrome P450 (CYP450) enzymes.[1][2] This inhibition disrupts the metabolism of numerous endogenous and exogenous compounds, leading to a cascade of potential adverse effects. Specifically, this compound has been shown to be a mechanism-based inhibitor of CYP3A4, meaning it irreversibly inactivates the enzyme.[3] Furthermore, studies have indicated that this compound can disrupt autophagy in hepatocytes, which may contribute to its liver toxicity.[4]
Q2: What are the common signs of this compound toxicity in rodents?
A2: While specific toxicity signs can be dose- and species-dependent, general signs of systemic toxicity in rodents to observe for include:
-
Changes in physical appearance (e.g., ruffled fur, hunched posture)
-
Behavioral alterations (e.g., lethargy, hyperactivity, stereotypical behaviors)
-
Changes in body weight and food/water consumption
-
Signs of neurological effects such as tremors, ataxia, or seizures. This compound has been shown to alter the excitability of catecholamine-secreting neurons in the brain.[5][6]
-
Signs of liver injury (e.g., changes in serum biochemistry).
Q3: What is a recommended starting dose for this compound in mice?
A3: Based on published literature, a dose of 5 mg/kg of this compound (SKF-525A) has been used in mice to study its effects on the metabolism of other compounds. However, the optimal dose will depend on the specific research question, the mouse strain, and the administration route. It is strongly recommended to conduct a pilot study with a dose-range finding experiment to determine the maximum tolerated dose (MTD) for your specific experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound hydrochloride is soluble in various solvents. For in vivo use, the choice of vehicle is critical to minimize irritation and ensure bioavailability. Common solvents include:
-
Saline (0.9% sodium chloride)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil. When using DMSO, it is crucial to keep the final concentration low (typically <5%) to avoid vehicle-induced toxicity.
The optimal vehicle should be determined based on the desired route of administration and the concentration of this compound required. Always administer a vehicle-only control group in your experiments.
Q5: Are there any alternatives to this compound with potentially lower toxicity?
A5: Yes, other CYP450 inhibitors are available. The choice of an alternative will depend on the specific CYP isoforms you wish to inhibit. Some alternatives that have been studied include:
-
1-Aminobenzotriazole (ABT): Another non-specific CYP inhibitor.[7]
-
Thelephoric Acid: A novel non-specific CYP inhibitor that has been suggested as a potential replacement for SKF-525A in in vitro studies.[7][8] Its in vivo toxicity profile compared to this compound is not well-established.
-
More specific inhibitors: If your research targets a particular CYP isoform, using a selective inhibitor will likely reduce off-target effects and overall toxicity. The FDA provides a list of clinical index inhibitors for various CYP enzymes.[9]
A thorough literature review is recommended to select the most appropriate inhibitor for your specific application, considering its selectivity and known toxicity profile.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Acute mortality or severe adverse events shortly after administration | Dose is too high for the specific animal strain, age, or sex. | Immediately euthanize animals showing severe distress. For future experiments, significantly reduce the dose and perform a thorough dose-range finding study. Consider an alternative route of administration that may have a slower absorption rate (e.g., subcutaneous instead of intraperitoneal). |
| Significant weight loss (>15-20%) | Systemic toxicity affecting appetite and metabolism. | Monitor body weights daily. If significant weight loss is observed, consider reducing the dose or the frequency of administration. Provide nutritional support if necessary. |
| Signs of neurotoxicity (tremors, ataxia, seizures) | This compound's effect on neurotransmitter systems.[5][6] | Discontinue this compound administration. Monitor the animal closely. For future studies, use a lower dose and carefully observe for the onset of neurological signs. Consider a different CYP450 inhibitor with a more favorable neurological safety profile. |
| Elevated liver enzymes (ALT, AST) in serum | Hepatotoxicity, potentially due to disruption of autophagy.[4] | At the end of the study, or at interim time points, collect blood for clinical chemistry analysis. If hepatotoxicity is confirmed, consider reducing the dose or using a hepatoprotectant if it does not interfere with the primary experimental endpoint. Histopathological analysis of the liver is recommended. |
| Unexpected potentiation of a co-administered drug's effect | Inhibition of the drug's metabolism by this compound. | This is the intended pharmacological effect of this compound. However, if the potentiation leads to toxicity from the co-administered drug, the dose of that drug should be reduced. |
| Inconsistent experimental results | Issues with this compound formulation or administration. | Ensure the this compound solution is homogenous and the correct dose is being administered. Use a consistent administration technique and vehicle across all animals. Check the stability of your this compound formulation. |
Quantitative Data Summary
| Parameter | Value | System | Notes |
| IC50 (CYP450 inhibition) | 19 µM | General | Non-competitive inhibitor of various CYP450 isoforms.[1] |
| IC50 (Nicotinic Acetylcholine Receptors) | 19 µM | Mouse Skeletal Muscle | Indicates potential for off-target effects on the neuromuscular system.[2] |
| Inhibitory Concentration Range | 1-100 µM | Various CYP450 isoforms | Demonstrates 100% inhibition at this concentration range.[2] |
Note: Due to the lack of recent and comprehensive in vivo LD50 data, it is imperative that researchers conduct their own dose-range finding studies to establish safe and effective doses for their specific animal models and experimental conditions.
Experimental Protocols
Protocol: Dose-Range Finding for this compound in Mice
-
Animal Model: Use the same species, strain, sex, and age of mice as planned for the main study.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups: Establish a control group (vehicle only) and at least 3-4 dose groups of this compound (e.g., 5, 15, 50, 100 mg/kg). The number of animals per group should be statistically justified (typically 3-5 for a pilot study).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., sterile saline with a minimal amount of a solubilizing agent if necessary). Prepare fresh on the day of dosing.
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal injection). The volume should be consistent across all groups.
-
Monitoring:
-
Clinical Signs: Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record any signs of toxicity.
-
Body Weight: Measure body weight daily.
-
Mortality: Record the time of death for any animal that dies during the study.
-
-
Endpoint: The study can be terminated after 14 days.
-
Data Analysis: Determine the highest dose that does not cause mortality or severe toxicity (Maximum Tolerated Dose - MTD). This dose can be used as the high dose in subsequent studies.
Protocol: General Toxicity Assessment
This protocol outlines key assessments for a sub-chronic toxicity study, which can be adapted for studies involving this compound.
-
Groups and Dosing: Based on the dose-range finding study, select at least three dose levels (low, mid, high) and a control group. Administer this compound daily or as required by the experimental design.
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food/water consumption measurements.
-
-
Hematology and Clinical Chemistry:
-
At termination (and at interim points if necessary), collect blood via an appropriate method (e.g., cardiac puncture under anesthesia).
-
Perform a complete blood count (CBC) and a serum clinical chemistry panel (including ALT, AST, ALP, bilirubin for liver function, and BUN, creatinine for kidney function).
-
-
Necropsy and Organ Weights:
-
At termination, perform a thorough gross necropsy on all animals.
-
Collect and weigh major organs (e.g., liver, kidneys, spleen, brain, heart).
-
-
Histopathology:
-
Preserve organs in 10% neutral buffered formalin.
-
Process tissues for histopathological examination. At a minimum, examine tissues from the control and high-dose groups. If lesions are found in the high-dose group, examine the same tissues from the lower dose groups.
-
Visualizations
Caption: this compound's multifaceted toxicity pathways.
Caption: Workflow for assessing this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cytochrome P450 with this compound alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomolther.org [biomolther.org]
- 8. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
troubleshooting Proadifen precipitation in media
Welcome to the technical support center for Proadifen (SKF-525A). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound, with a specific focus on preventing its precipitation in experimental media.
Troubleshooting Guide: this compound Precipitation
Question: My this compound solution is cloudy and a precipitate has formed in my cell culture media. What should I do?
Answer:
Precipitation of this compound in your experimental media can significantly impact the accuracy and reproducibility of your results by lowering the effective concentration of the compound. The following steps provide a systematic approach to troubleshooting and resolving this issue.
Immediate Steps:
-
Visually Inspect: Confirm the presence of a precipitate. It may appear as cloudiness, fine particles, or larger crystals.
-
Check Stock Solution: Examine your stock solution of this compound. If it is also cloudy or contains precipitate, the issue may originate from the initial dissolution.
-
Review Protocol: Carefully review your experimental protocol, paying close attention to the final concentration of this compound and any dilution steps.
Systematic Troubleshooting Workflow:
The following workflow can help you identify the cause of precipitation and find a suitable solution.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound hydrochloride?
A1: this compound hydrochloride is soluble in several solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions.[1][2][3] It is also soluble in water and methanol.[1] For in vivo studies, co-solvent systems are often employed to improve solubility and biocompatibility.[2][4]
Q2: At what concentration does this compound hydrochloride typically precipitate?
A2: The solubility of this compound hydrochloride can vary depending on the solvent, temperature, and pH. In aqueous solutions at pH 7.4, the solubility has been reported to be 47.4 µg/mL.[5] In DMSO, concentrations as high as 20 mg/mL and 50 mg/mL have been reported, sometimes requiring sonication to fully dissolve.[1][2] When diluted into aqueous cell culture media, the final concentration should be carefully considered to avoid precipitation. It is recommended to keep the final DMSO concentration in the media low (typically <0.5%) to prevent solvent-induced toxicity.
Q3: Can I heat or sonicate my this compound solution to help it dissolve?
A3: Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound hydrochloride, especially when preparing concentrated stock solutions in DMSO.[2][4] However, it is crucial to avoid excessive heat, which could degrade the compound. When warming, a water bath set to 37°C is a safe option.
Q4: How does the pH of the media affect this compound stability?
Q5: Are there any components in cell culture media that are known to interact with this compound and cause precipitation?
A5: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[8][9] High concentrations of salts or proteins can sometimes lead to the precipitation of small molecules.[8][10] If you suspect an interaction with a specific media component, you could try preparing the this compound solution in a simpler buffered saline solution (like PBS) at the same final concentration to see if the precipitation still occurs.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent System | Concentration | Observations | Reference(s) |
| Water | Up to 50 mM | Soluble | |
| Methanol | Soluble | - | [1] |
| DMSO | Up to 20 mg/mL | Soluble | [1] |
| DMSO | 50 mg/mL | Soluble, may require sonication | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.33 mM) | Clear solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.33 mM) | Clear solution | [2] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (5.33 mM) | Clear solution | [2] |
| Aqueous Buffer (pH 7.4) | 47.4 µg/mL | - | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution and Dilution in Cell Culture Media
This protocol provides a general guideline for preparing a this compound hydrochloride stock solution in DMSO and subsequently diluting it into cell culture media for in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Calculate the required amount of this compound hydrochloride to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM) in DMSO.
-
Weigh the this compound hydrochloride powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If dissolution is slow, you may gently warm the solution in a 37°C water bath or use a sonicator for short bursts until the solution is clear.[2][4]
-
Visually inspect the stock solution to ensure there is no precipitate.
-
To prepare the working solution, dilute the stock solution directly into your pre-warmed cell culture media. It is recommended to add the stock solution to the media while gently swirling to ensure rapid and even distribution.
-
Calculate the dilution factor carefully to achieve the desired final concentration of this compound in your experiment, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
-
Visually inspect the final working solution in the cell culture media for any signs of precipitation or cloudiness before applying it to your cells.
Mandatory Visualization
Signaling Pathway: this compound's Primary Mechanism of Action
This compound is a non-selective inhibitor of cytochrome P450 (CYP450) enzymes.[4][11] These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including many drugs. By inhibiting CYP450 enzymes, this compound can slow down the metabolism of other substances, leading to increased and prolonged plasma concentrations.
Caption: this compound inhibits cytochrome P450, blocking drug metabolism.
References
- 1. This compound HYDROCHLORIDE | 62-68-0 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Hydrochloride | C23H32ClNO2 | CID 65341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Proadifen Interference with Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Proadifen (also known as SKF-525A) in fluorescence-based assays. This compound is a widely used pharmacological tool, primarily known as a non-selective inhibitor of cytochrome P450 (CYP450) enzymes.[1][2] However, its chemical properties and effects on other biological targets may lead to unexpected results in fluorescent assay systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a non-selective inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.[1][2] It is also known to inhibit neuronal nitric oxide synthase (nNOS), affect transmembrane calcium influx, and act as a ligand for sigma-1 receptors.[1] These diverse activities make it a useful tool for studying various biological pathways, but also increase the potential for off-target effects in assays.
Q2: Can this compound itself be fluorescent?
While there is no readily available data on the specific excitation and emission spectra of this compound, its chemical structure, containing two phenyl rings, suggests a potential for intrinsic fluorescence (autofluorescence), particularly in the ultraviolet (UV) to blue range of the spectrum.[3][4][5] Autofluorescence of test compounds is a known source of interference in fluorescence-based assays.[6]
Q3: How can this compound interfere with my fluorescence-based assay?
This compound can potentially interfere with fluorescence-based assays through several mechanisms:
-
Intrinsic Fluorescence (Autofluorescence): If this compound is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it can lead to a false positive signal (an increase in fluorescence intensity that is not due to the intended biological activity).[6]
-
Fluorescence Quenching: this compound might absorb the excitation light or the emitted fluorescence from your probe, leading to a decrease in the measured signal (false negative). This is also known as the inner filter effect.
-
Interaction with Assay Components: this compound's biological activities could indirectly affect the assay. For example, by binding to proteins other than the intended target, it could alter their conformation and affect the fluorescence of a bound probe.
-
Alteration of the Local Environment: this compound, particularly at higher concentrations, could alter the microenvironment of the fluorophore (e.g., pH, polarity), which can in turn affect its fluorescence properties.
Q4: Which types of fluorescence-based assays are most likely to be affected by this compound?
Assays where this compound is used as a tool compound are at the highest risk. These include:
-
CYP450 Inhibition Assays: These assays often use pro-fluorescent substrates that are converted into fluorescent products by CYP450 enzymes.[7][8][9]
-
Sigma-1 Receptor Binding Assays: These may utilize fluorescently labeled ligands to study receptor binding and competition.[10][11]
-
Fluorescence Polarization (FP) Assays: FP is a common technique for studying molecular interactions, including protein-ligand binding.[12][13][14][15]
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal
If you observe an increase in fluorescence intensity in the presence of this compound that is not consistent with the expected biological activity, it may be due to this compound's intrinsic fluorescence.
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare a sample containing this compound at the same concentration used in your assay, but without the fluorescent probe or other assay components that are expected to generate a signal. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal in this control indicates that this compound is autofluorescent under your experimental conditions.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound to determine its spectral properties. This will help you choose a fluorescent probe with a spectral profile that does not overlap with this compound's.
-
Change the Fluorophore: If this compound autofluorescence is a problem, consider switching to a fluorescent probe with a longer excitation and emission wavelength (i.e., red-shifted). Autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum.
-
Use a Pre-read Step: In some protocols, you can measure the fluorescence of the wells after adding the test compound (this compound) but before adding the substrate or starting the reaction. This "pre-read" value can then be subtracted from the final reading to correct for background fluorescence.
Issue 2: Unexpected Decrease in Fluorescence Signal
A decrease in fluorescence intensity in the presence of this compound could be due to fluorescence quenching.
Troubleshooting Steps:
-
Run a "this compound + Probe" control: Prepare a sample containing your fluorescent probe at the assay concentration and add this compound. Compare the fluorescence intensity to a sample with the probe alone. A significant decrease in fluorescence in the presence of this compound suggests quenching.
-
Change the Fluorophore: Some fluorophores are more susceptible to quenching than others. Trying a different fluorescent probe, ideally one with a different chemical structure, may resolve the issue.
-
Modify Assay Conditions: Quenching can sometimes be mitigated by changing buffer components, pH, or ionic strength. However, ensure that any changes do not negatively impact your biological assay.
-
Consider Alternative Assay Formats: If quenching is severe and cannot be mitigated, you may need to consider a non-fluorescence-based assay format, such as a luminescence or absorbance-based assay, or a method like HPLC-MS.[16]
Data Presentation
The following tables summarize the spectral properties of common fluorescent probes used in CYP450 and sigma-1 receptor assays, which can help in selecting a probe with a spectral profile that is less likely to overlap with potential this compound interference.
Table 1: Common Fluorescent Probes for CYP450 Activity Assays
| Fluorescent Probe | Target CYP450 Isoform(s) | Excitation (nm) | Emission (nm) | Reference(s) |
| 3-Cyano-7-ethoxycoumarin (CEC) | CYP1A2, CYP2C19 | ~408 | ~460 | [7] |
| 7-Ethoxyresorufin (ER) | CYP1A1, CYP1A2, CYP1B1 | ~530 | ~590 | [8][9] |
| 7-Methoxy-4-(trifluoromethyl)coumarin | CYP2C9 | ~410 | ~500 | [7] |
| Dibenzylfluorescein (DBF) | CYP2C8 | ~485 | ~520 | [7] |
| 7-Benzyloxy-4-trifluoromethylcoumarin | CYP3A4 | ~410 | ~500 | [7] |
Table 2: Examples of Fluorescent Ligands for Sigma-1 Receptors
| Fluorescent Ligand Type | Fluorophore Example | Excitation (nm) | Emission (nm) | Reference(s) |
| Functionalized Naphthalenic and Tetralinic Derivatives | NBD | ~465 | ~535 | [10] |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of this compound in your assay buffer, covering the range of concentrations you plan to use in your experiment.
-
Pipette the this compound dilutions into the wells of a microplate (black plates are recommended to minimize background).
-
Pipette assay buffer without this compound into control wells.
-
Read the plate in a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main experiment.
-
Analyze the data: If the fluorescence intensity increases with this compound concentration, this indicates autofluorescence.
Protocol 2: Assessing this compound-Induced Quenching
-
Prepare a solution of your fluorescent probe in assay buffer at the concentration used in your assay.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Pipette the fluorescent probe solution into the wells of a microplate.
-
Add this compound to the wells at the desired final concentration. For a control, add the same volume of solvent without this compound.
-
Incubate for a short period to allow for any interaction.
-
Read the fluorescence intensity. A lower signal in the wells containing this compound compared to the control wells suggests quenching.
Visualizations
Caption: Potential mechanisms of this compound interference in fluorescence assays.
Caption: Troubleshooting workflow for this compound interference.
Caption: Biological targets and downstream effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride (SKF-525A), Cytochrome P450 inhibitor (CAS 62-68-0) | Abcam [abcam.com]
- 3. This compound | C23H31NO2 | CID 4910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. Defining the active site of cytochrome P-450: the crystal and molecular structure of an inhibitor, SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Proadifen Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in experimental outcomes when using Proadifen (SKF-525A).
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: Why am I observing inconsistent inhibition of my target drug's metabolism?
A1: Variability in the inhibition of your target drug's metabolism by this compound can arise from several factors:
-
Non-selective CYP450 Inhibition: this compound is a non-selective inhibitor of cytochrome P450 (CYP) enzymes.[1][2] Its inhibitory effect can vary if your experimental system has differing expression levels of various CYP isozymes. It strongly inhibits CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A, but has little effect on CYP1A2, CYP2A6, and CYP2E1.
-
Time-Dependent Inhibition: this compound's inhibitory effect on CYP3A can be enhanced when pre-incubated with NADPH, indicating a time-dependent or mechanism-based inhibition. Inconsistent pre-incubation times can therefore lead to variable results.
-
Animal-to-Animal Variability: Genetic polymorphisms in CYP enzymes, age, sex, and health status of the animals can all contribute to differences in metabolic activity and thus, the observed level of inhibition.[3]
-
Dosing and Formulation: Inconsistent preparation of this compound solutions or inaccuracies in dosing can lead to variable exposure and, consequently, variable inhibition. Ensure your formulation is consistent and your administration technique is precise. For in vivo experiments, a fresh solution should be prepared on the day of use.[4]
Q2: My in vitro results with this compound are not translating to my in vivo studies. What could be the reason?
A2: Discrepancies between in vitro and in vivo results are common in pharmacology and can be particularly pronounced with a broad-spectrum inhibitor like this compound. Here are some potential reasons:
-
Pharmacokinetics of this compound: The concentration of this compound reaching the target enzymes in vivo is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Factors like poor bioavailability or rapid metabolism of this compound itself can lead to lower than expected effective concentrations at the enzyme site.
-
Off-Target Effects: this compound has several off-target effects that can influence the physiology of the whole organism and confound the expected outcomes based on CYP inhibition alone. These include:
-
Sedative Effects: At doses commonly used for metabolic inhibition studies (25-50 mg/kg), this compound can have sedative effects in rodents, which may alter their physiology and the pharmacokinetics of the co-administered drug.[5]
-
Induction of CYPs: Paradoxically, with repeated administration, this compound can also act as an inducer of CYP450 enzymes, which could counteract its inhibitory effects over time.[6]
Q3: I am observing unexpected apoptosis in my cell-based assays when using this compound. Is this a known effect?
A3: Yes, this compound is a known inducer of apoptosis.[2][7] This effect is believed to be mediated, at least in part, through its influence on the Glycogen Synthase Kinase 3β (GSK-3β) signaling pathway.[2] this compound has been shown to cause time- and dose-dependent phosphatidylserine externalization, caspase-3 activation, and PARP cleavage.[2] If your experiment is sensitive to apoptotic events, this off-target effect of this compound could be a significant confounding factor.
Q4: How should I prepare and store this compound for my experiments?
A4: Proper preparation and storage are crucial for reproducible results.
-
Storage of Stock Compound: this compound hydrochloride is a solid that can be stored at ambient temperature for up to 12 months.[7]
-
Stock Solutions: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[4]
-
Working Solutions for in vivo use: It is highly recommended to prepare fresh working solutions on the day of the experiment to ensure stability and prevent precipitation.[4] this compound hydrochloride is soluble in water up to 50 mM.[7] For intraperitoneal injections in mice, this compound can be dissolved in a saline solution.[8] A common vehicle for in vivo administration involves a mixture of solvents to ensure solubility and stability, for example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Q5: What are some key considerations for the timing of this compound administration in an in vivo drug interaction study?
A5: The timing of this compound administration relative to the drug of interest is critical for observing the desired inhibitory effect.
-
Pre-treatment is essential: To ensure that this compound has been absorbed and has reached a sufficient concentration to inhibit CYP enzymes, it should be administered prior to the drug you are studying.
-
Timing depends on the route of administration and pharmacokinetics: A common pre-treatment time for intraperitoneal (i.p.) injection in mice is 30 to 60 minutes before the administration of the target drug.[8][9]
-
Consider the half-life of your target drug: The inhibitory effect of a single dose of this compound will diminish over time. The duration of significant inhibition should ideally cover the absorption and peak plasma concentration phases of the drug being studied.
Section 2: Quantitative Data
This section provides key quantitative data for this compound to aid in experimental design and interpretation.
Table 1: Inhibitory Profile of this compound (SKF-525A)
| Parameter | Value | Reference |
| General CYP450 Inhibition (IC50) | 19 µM | [4][7] |
| CYP3A4 Reversible Inhibition (Ki) | 5 µM | [10] |
| CYP3A5 Reversible Inhibition (Ki) | 12 µM | [10] |
| Human Liver Microsomes Reversible Inhibition (Ki) | 8 µM | [10] |
| Inhibition of Nicotinic Acetylcholine Receptors (IC50) | 19 µM (for decreased amplitude of macroscopic currents) | [1] |
| Blockade of Glibenclamide-sensitive K+ channels (IC50) | 9.8 µM | [11] |
Note on CYP Isoform Specificity: this compound and its metabolites have been shown to inhibit CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A-selective reactions to varying degrees. It has little effect on CYP1A2, CYP2A6, and CYP2E1 reactions.[12] The inhibition of CYP3A is notably enhanced with pre-incubation, suggesting mechanism-based inhibition.[13]
Section 3: Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound.
Protocol: In Vivo Assessment of this compound's Effect on the Pharmacokinetics of a Test Compound in Mice
Objective: To determine the effect of this compound on the systemic exposure of a co-administered test compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride (SKF-525A)
-
Test compound
-
Vehicle for this compound (e.g., sterile 0.9% saline or 10% DMSO/40% PEG300/5% Tween-80/45% Saline)
-
Vehicle for the test compound
-
Standard laboratory equipment for animal handling, dosing (e.g., gavage needles, syringes), and blood collection (e.g., heparinized capillaries, microcentrifuge tubes).
-
Analytical equipment for quantifying the test compound in plasma (e.g., LC-MS/MS).
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment. Ensure a standard diet and water ad libitum.
-
Group Allocation: Randomly divide the mice into two groups:
-
Group 1 (Control): Receives the vehicle for this compound followed by the test compound.
-
Group 2 (this compound): Receives this compound followed by the test compound. (A minimum of n=5 mice per group is recommended).
-
-
This compound Preparation: Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment. The concentration should be calculated to deliver the desired dose (e.g., 25 mg/kg) in a suitable injection volume (e.g., 10 mL/kg).
-
Dosing:
-
Administer the this compound vehicle (Group 1) or this compound solution (Group 2) via intraperitoneal (i.p.) injection.
-
After a pre-treatment interval of 30-60 minutes, administer the test compound to all mice (e.g., via oral gavage or i.p. injection).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration of the test compound. Use a sparse sampling design if necessary to minimize stress on the animals.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the test compound in both groups.
-
Data Interpretation: Compare the pharmacokinetic parameters between the control and this compound-treated groups to assess the impact of CYP inhibition on the test compound's exposure. A significant increase in AUC in the this compound group would indicate that the test compound is a substrate for the CYP enzymes inhibited by this compound.
Section 4: Visualizations
This section provides diagrams to visualize key concepts related to this compound's mechanism of action and experimental workflows.
Diagram 1: this compound's Primary and Off-Target Mechanisms
Caption: Overview of this compound's inhibitory actions.
Diagram 2: Experimental Workflow for in vitro CYP Inhibition Assay
Caption: A typical workflow for an in vitro CYP inhibition study.
Diagram 3: this compound's Influence on GSK-3β Mediated Apoptosis
Caption: this compound's role in the GSK-3β apoptosis pathway.
References
- 1. The local anaesthetics this compound and adiphenine inhibit nicotinic receptors by different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acute sedative properties of SKF 525A in rats: implications for its use as a metabolism inhibitor in the study of psychoactive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining the active site of cytochrome P-450: the crystal and molecular structure of an inhibitor, SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride (SKF-525A), Cytochrome P450 inhibitor (CAS 62-68-0) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of pretreatment with SKF-525A or sodium phenobarbital on thiabendazole-induced teratogenicity in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Inhibition by SKF 525A and quinacrine of endogenous glibenclamide-sensitive K+ channels in follicle-enclosed Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Mechanism-Based Inhibition of Cytochrome P450 3A4 by Therapeutic Drugs" by Shufeng Zhou, Sui Yung Chan et al. [digitalcommons.usf.edu]
Validation & Comparative
Proadifen vs. 1-Aminobenzotriazole: A Comparative Guide to CYP Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug metabolism and pharmacokinetics, the inhibition of cytochrome P450 (CYP) enzymes is a critical area of study. Understanding and characterizing the inhibitory potential of new chemical entities is paramount for predicting drug-drug interactions and ensuring drug safety. Proadifen (also known as SKF-525A) and 1-aminobenzotriazole (1-ABT) are two of the most widely utilized non-specific CYP inhibitors in both in vitro and in vivo research. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
At a Glance: Key Differences
| Feature | This compound (SKF-525A) | 1-Aminobenzotriazole (1-ABT) |
| Primary Mechanism | Primarily a reversible, non-competitive inhibitor.[1] Can also form metabolic-intermediate complexes with some CYPs. | Mechanism-based (suicide) inhibitor, leading to irreversible inactivation.[2][3][4] |
| Inhibition Type | Time-dependent effects are observed, particularly with pre-incubation. | Time- and NADPH-dependent irreversible inactivation.[4] |
| Selectivity | Broad-spectrum, but with varying potency across CYP isoforms.[5][6] | Broad-spectrum, pan-specific inactivator of most xenobiotic-metabolizing CYPs.[2][7] |
| Potency | Varies significantly between CYP isoforms. Notably potent against CYP2D6.[6] | Generally requires pre-incubation to achieve maximal inactivation. Potency varies between isoforms. |
| Reversibility | Inhibition can be reversed by removal of the compound. | Inactivation is largely irreversible as it involves covalent modification of the enzyme.[3] |
| Off-Target Effects | Can inhibit other enzymes like monoamine oxidase A (MAO-A).[1] | Also a substrate and inhibitor of N-acetyltransferase (NAT).[8] |
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and 1-ABT against various human CYP isoforms has been characterized in multiple studies. The following tables summarize key inhibitory constants (Kᵢ and IC₅₀ values) from comparative studies, providing a quantitative basis for their differential effects. It is important to note that absolute values can vary between studies due to different experimental conditions (e.g., substrate used, microsomal protein concentration).
Table 1: Comparison of Kᵢ Values for this compound and 1-ABT against Human CYP Isoforms [6]
| CYP Isoform | Probe Substrate | This compound (SKF-525A) Kᵢ (µM) | 1-Aminobenzotriazole (1-ABT) Kᵢ (µM) |
| CYP1A2 | Phenacetin O-deethylation | - (46% inhibition at 1200 µM) | 330 |
| CYP2C9 | Diclofenac 4'-hydroxylation | - | 3500 |
| CYP2D6 | Bufuralol 1'-hydroxylation | 0.043 | - |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | - (65% inhibition at 1000 µM) | 8.7 |
Data from Emoto et al., 2003. Experiments were conducted using baculovirus-expressed recombinant human CYP isoforms.
Table 2: Comparison of IC₅₀ Values for this compound and 1-ABT against Human CYP Isoforms in Human Liver Microsomes (HLM) [5]
| CYP Isoform | Probe Substrate | This compound (SKF-525A) IC₅₀ (µM) | 1-Aminobenzotriazole (1-ABT) IC₅₀ (µM) |
| Without Pre-incubation | |||
| CYP1A2 | Phenacetin O-deethylation | >100 | >1000 |
| CYP2C9 | Diclofenac 4'-hydroxylation | 18 | >1000 |
| CYP2C19 | S-Mephenytoin 4'-hydroxylation | 1.8 | 910 |
| CYP2D6 | Bufuralol 1'-hydroxylation | 0.16 | >1000 |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | 80 | 110 |
| CYP3A | Midazolam 1'-hydroxylation | 4.4 | 120 |
| With 30-min Pre-incubation | |||
| CYP1A2 | Phenacetin O-deethylation | 40 | 8.7 |
| CYP2C9 | Diclofenac 4'-hydroxylation | 11 | >1000 |
| CYP2C19 | S-Mephenytoin 4'-hydroxylation | 1.1 | 630 |
| CYP2D6 | Bufuralol 1'-hydroxylation | 0.08 | >1000 |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | 47 | 10 |
| CYP3A | Midazolam 1'-hydroxylation | 1.7 | 11 |
Data adapted from Emoto et al., 2005. The pre-incubation step is crucial for observing the full inhibitory potential of mechanism-based inhibitors like 1-ABT.
Mechanism of Action
The fundamental difference between this compound and 1-ABT lies in their mechanism of CYP inhibition.
This compound (SKF-525A) primarily acts as a reversible, non-competitive inhibitor . It binds to a site on the enzyme distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic activity. While generally considered reversible, this compound can also be metabolized by CYPs, leading to the formation of a metabolic-intermediate (MI) complex with the heme iron of certain CYPs, such as CYP3A4, which can lead to a more tightly bound, quasi-irreversible inhibition.
1-Aminobenzotriazole (1-ABT) is a classic example of a mechanism-based or suicide inhibitor . In the presence of NADPH, 1-ABT is metabolically activated by the CYP enzyme to a reactive intermediate, benzyne. This highly reactive species then covalently binds to the enzyme, often to the heme prosthetic group, leading to its irreversible inactivation.[2][7] This time- and NADPH-dependent inactivation is a key characteristic of 1-ABT.
Caption: Mechanisms of reversible and irreversible CYP inhibition.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for assessing CYP inhibition using either this compound or 1-ABT are provided below. These protocols are based on standard industry practices for determining IC₅₀ values in human liver microsomes.
1. Direct Inhibition Assay (Primarily for this compound)
This protocol is suitable for assessing reversible inhibitors.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound stock solution (in a suitable solvent like DMSO)
-
CYP isoform-specific probe substrate
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the solvent to achieve a range of final assay concentrations.
-
In a 96-well plate, add the HLM suspension in potassium phosphate buffer.
-
Add the this compound dilutions or vehicle control to the wells and briefly pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the probe substrate.
-
Incubate at 37°C for a predetermined time (typically 5-60 minutes, within the linear range of metabolite formation).
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis of metabolite formation by LC-MS/MS.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by non-linear regression.
-
2. Time-Dependent Inhibition (IC₅₀ Shift) Assay (Crucial for 1-ABT)
This protocol is designed to assess mechanism-based inhibitors.
-
Materials: Same as the direct inhibition assay, with 1-ABT as the inhibitor.
-
Procedure:
-
Prepare two sets of 96-well plates ("+NADPH" and "-NADPH").
-
Prepare serial dilutions of 1-ABT.
-
To both plates, add the HLM suspension in potassium phosphate buffer and the 1-ABT dilutions or vehicle control.
-
To the "+NADPH" plate, add the NADPH regenerating system. To the "-NADPH" plate, add buffer.
-
Pre-incubate both plates at 37°C for a set time (e.g., 30 minutes).
-
Following pre-incubation, add the probe substrate to all wells of both plates to initiate the final incubation. For the "-NADPH" plate, also add the NADPH regenerating system at this step.
-
Incubate at 37°C for a short, defined period (e.g., 5-10 minutes).
-
Terminate the reaction with quenching solution.
-
Process and analyze the samples as described in the direct inhibition protocol.
-
Calculate the IC₅₀ values for both the "+NADPH" and "-NADPH" conditions. A significant shift to a lower IC₅₀ in the "+NADPH" condition indicates time-dependent inhibition.
-
Caption: A typical workflow for in vitro CYP inhibition assays.
Concluding Remarks
Both this compound and 1-aminobenzotriazole are powerful tools for investigating the role of cytochrome P450 enzymes in drug metabolism. The choice between them should be guided by the specific research question.
-
This compound (SKF-525A) is a suitable option when a reversible, non-specific inhibitor is needed. Its rapid action without the need for metabolic activation can be advantageous in certain experimental setups. However, its variable potency across CYP isoforms and potential off-target effects should be considered.
-
1-Aminobenzotriazole (1-ABT) is the inhibitor of choice when the goal is to achieve broad and irreversible inactivation of CYP enzymes. It is particularly useful for distinguishing between CYP-mediated and non-CYP-mediated metabolism in both in vitro and in vivo models. The requirement for pre-incubation to achieve its full effect is a key experimental consideration.
Ultimately, a thorough understanding of the distinct mechanisms and inhibitory profiles of these compounds is essential for the robust design and accurate interpretation of drug metabolism studies. Researchers are encouraged to consult the primary literature and consider the specific CYP isoforms relevant to their compound of interest when making their selection.
References
- 1. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations in human liver microsomes: a comparison with SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Proadifen and Ketoconazole as CYP3A4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Proadifen (SKF-525A) and Ketoconazole, two widely recognized inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme. The following sections present a comprehensive overview of their inhibitory potency, mechanisms of action, and the experimental protocols used to characterize their effects. This information is intended to assist researchers in selecting the appropriate inhibitor for their in vitro and in vivo studies.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and Ketoconazole against CYP3A4 is summarized in the table below. It is important to note that while Ketoconazole has been extensively studied with a wealth of available data, specific quantitative data for this compound's direct inhibition of CYP3A4 is less prevalent in the literature.
| Parameter | This compound (SKF-525A) | Ketoconazole |
| IC50 | ~19 µM (for general Cytochrome P450) | 0.06 µM to 1.69 µM (substrate-dependent) |
| Ki | Data not readily available | 14.9 nM to 2.52 µM (substrate and system-dependent) |
| Mechanism of Inhibition | Non-competitive, Mechanism-based (forms a metabolic-inhibitor complex) | Mixed Competitive-Non-competitive |
Note on this compound Data: The provided IC50 value for this compound is a general value for cytochrome P450 enzymes and may not specifically reflect its potency against the CYP3A4 isoform.[1] While some studies indicate that this compound is a potent inhibitor of CYP3A-catalyzed reactions, specific IC50 and Ki values for CYP3A4 are not consistently reported.
Mechanisms of CYP3A4 Inhibition
This compound (SKF-525A) is recognized as a mechanism-based inhibitor of CYP3A4.[1][2] This mode of inhibition involves the enzymatic processing of this compound by CYP3A4 to form a reactive metabolite. This metabolite then covalently binds to the enzyme, leading to its irreversible inactivation. This is often observed as an enhancement of inhibition when the inhibitor is pre-incubated with liver microsomes in the presence of NADPH.[2] this compound is also described as a non-competitive inhibitor.[1]
Ketoconazole is a potent and well-characterized inhibitor of CYP3A4, exhibiting a mixed competitive-non-competitive mechanism of action.[3] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity of CYP3A4 through multiple pathways.
Signaling Pathway of CYP3A4 Inhibition
The inhibition of CYP3A4 by both this compound and Ketoconazole ultimately leads to a decrease in the metabolism of CYP3A4 substrates. This can have significant implications for drug-drug interactions, as the co-administration of a CYP3A4 substrate with one of these inhibitors can lead to increased plasma concentrations of the substrate, potentially causing toxicity.
Experimental Protocols
The determination of CYP3A4 inhibition parameters typically involves in vitro assays using human liver microsomes or recombinant CYP3A4 enzymes.
Typical CYP3A4 Inhibition Assay Protocol
A common method for assessing CYP3A4 inhibition is to measure the metabolism of a probe substrate in the presence and absence of the inhibitor.
-
Preparation of Reagents:
-
Human liver microsomes (HLMs) are thawed on ice.
-
A solution of the probe substrate (e.g., midazolam, testosterone) is prepared in a suitable solvent.
-
A series of dilutions of the inhibitor (this compound or Ketoconazole) are prepared.
-
A solution of the cofactor, NADPH, is prepared.
-
-
Incubation:
-
HLMs are pre-warmed at 37°C.
-
The inhibitor and probe substrate are added to the microsomes and pre-incubated for a short period.
-
The reaction is initiated by the addition of NADPH.
-
The incubation is carried out at 37°C for a specific time.
-
-
Termination of Reaction:
-
The reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol.
-
-
Sample Analysis:
-
The samples are centrifuged to pellet the protein.
-
The supernatant is analyzed using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the formation of the metabolite of the probe substrate.
-
-
Data Analysis:
-
The rate of metabolite formation is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.
-
To determine the inhibition constant (Ki), experiments are typically performed with varying concentrations of both the substrate and the inhibitor.
-
Logical Relationship for Inhibitor Selection
The choice between this compound and Ketoconazole as a CYP3A4 inhibitor depends on the specific requirements of the experiment.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo [frontiersin.org]
A Comparative Guide to Proadifen Alternatives for In Vivo Drug Metabolism Studies
For researchers investigating the in vivo metabolic fate of drug candidates, inhibiting cytochrome P450 (CYP) enzymes is a critical step in elucidating metabolic pathways and assessing the potential for drug-drug interactions. Proadifen (SKF-525A) has historically been used as a non-selective CYP inhibitor. However, its lack of specificity and effects on other biological pathways have led researchers to seek more refined alternatives. This guide provides a detailed comparison of this compound and its key alternatives—1-aminobenzotriazole (ABT), ritonavir, and cobicistat—supported by experimental data and protocols to aid in the selection of the most appropriate tool for your in vivo studies.
Executive Summary
This compound is a non-competitive and non-selective inhibitor of a broad range of CYP enzymes.[1][2] While effective in broadly blocking CYP-mediated metabolism, its utility is hampered by interactions with other targets, including monoamine oxidase A (MAO-A) and various receptors.[2] In contrast, 1-aminobenzotriazole (ABT) offers a more specific mechanism as a pan-specific, mechanism-based inactivator of most xenobiotic-metabolizing CYP isoforms.[3][4] For studies focusing on the CYP3A family, the most important enzymes in drug metabolism, ritonavir and cobicistat are potent inhibitors.[5][6] Ritonavir, an HIV protease inhibitor, is a powerful, irreversible inhibitor of CYP3A4 but also affects other CYPs and drug transporters.[5][7][8] Cobicistat, a structural analog of ritonavir, was specifically developed as a pharmacokinetic enhancer and provides more selective inhibition of CYP3A with fewer off-target induction effects.[9][10][11][12][13]
Comparative Analysis of Inhibitor Characteristics
The choice of a CYP inhibitor for in vivo studies depends on the specific research question, the desired level of selectivity, and the potential for confounding off-target effects. The following table summarizes the key characteristics of this compound and its principal alternatives.
| Feature | This compound (SKF-525A) | 1-Aminobenzotriazole (ABT) | Ritonavir | Cobicistat |
| Primary Target(s) | Broad-spectrum CYPs | Broad-spectrum CYPs | Primarily CYP3A4/5 | Primarily CYP3A |
| Mechanism of Action | Non-competitive inhibition[2] | Mechanism-based inactivation[3][14] | Mechanism-based inactivation[7][15][16] | Mechanism-based inactivation[9][11][12] |
| Selectivity | Non-selective, with numerous off-target effects[1][17] | Pan-specific for CYPs, but more selective than this compound[3] | Potent CYP3A4/5 inhibitor, but also affects other CYPs (e.g., CYP2D6) and transporters[5][18][19] | More selective for CYP3A than ritonavir, with weaker effects on other CYPs and fewer induction properties[13][20] |
| Key Advantages | Historical precedent and broad CYP inhibition | Pan-specific CYP inactivation with fewer off-target effects than this compound[3] | Very potent in vivo CYP3A4 inhibition[5][7] | High potency and selectivity for CYP3A with a cleaner drug interaction profile than ritonavir[13] |
| Key Disadvantages | Lack of specificity, inhibits other enzymes and receptors[1][2] | Does not always achieve complete CYP inhibition in vivo[21][22]; also inhibits N-acetyltransferase (NAT)[23] | Complex drug interaction profile due to induction and inhibition of multiple enzymes and transporters[5][6] | Primarily effective for CYP3A-mediated metabolism |
Quantitative Comparison of Inhibitory Potency
The following table presents a summary of the in vitro inhibitory potency (IC50 and Ki values) of this compound and its alternatives against various human CYP isoforms. These values provide a quantitative basis for comparing the strength and selectivity of these inhibitors.
| CYP Isoform | This compound (SKF-525A) | 1-Aminobenzotriazole (ABT) | Ritonavir | Cobicistat |
| CYP1A2 | Weakly inhibitory (~46% at 1200 µM)[24] | Ki = 330 µM[24] | > 150 µM (IC50)[25] | > 150 µM (IC50)[25] |
| CYP2B6 | - | - | > 6 µM (IC50)[25] | > 6 µM (IC50)[25] |
| CYP2C9 | - | Ki = 3500 µM[24] | 4.2 µM (IC50)[19] | > 6 µM (IC50)[25] |
| CYP2C19 | - | - | > 6 µM (IC50)[25] | > 6 µM (IC50)[25] |
| CYP2D6 | Ki = 0.043 µM[24] | - | Weakly inhibitory | Weakly inhibitory[26] |
| CYP2E1 | Weakly inhibitory (~65% at 1000 µM)[24] | Ki = 8.7 µM[24] | Negligible inhibition[19] | - |
| CYP3A4 | IC50 = 19 µM[2] | - | Ki = 0.019 µM[19], IC50 = 0.014 µM[25] | IC50 = 0.032 µM[25] |
Note: The inhibitory constants can vary depending on the specific substrate and experimental conditions used.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which these molecules inhibit drug metabolism is through their interaction with cytochrome P450 enzymes, which are heme-containing monooxygenases predominantly found in the liver.
Figure 1. Mechanisms of CYP Inhibition. Mechanism-based inactivators like ABT, ritonavir, and cobicistat are metabolized by CYPs to reactive intermediates that covalently bind to and irreversibly inactivate the enzyme. Non-competitive inhibitors such as this compound bind to an allosteric site on the enzyme, preventing the metabolism of the substrate without blocking the active site.
Experimental Protocols
The successful implementation of in vivo drug metabolism studies using CYP inhibitors requires careful consideration of the experimental design. Below are example protocols for the use of this compound alternatives in rodents.
In Vivo CYP Inhibition with 1-Aminobenzotriazole (ABT) in Rats
Objective: To determine the contribution of CYP-mediated metabolism to the pharmacokinetics of a test compound.
Materials:
-
1-Aminobenzotriazole (ABT)
-
Vehicle for ABT (e.g., 0.5% w/v hydroxypropyl methylcellulose and 0.5% v/v Tween 80 in a suitable solvent system)[27]
-
Test compound
-
Male Sprague-Dawley rats[27]
Procedure:
-
Prepare the ABT dosing solution in the chosen vehicle. A typical oral dose is 50-100 mg/kg.[23][27]
-
Administer ABT to the rats via oral gavage. A pre-treatment time of 1-2 hours before administering the test compound is common.[23][27]
-
Following the pre-treatment period, administer the test compound to the rats at the desired dose and route (e.g., oral or intravenous).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration of the test compound.
-
Process the blood samples to obtain plasma and analyze the concentration of the test compound and any known metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., clearance, half-life, AUC) for the test compound in the presence and absence of ABT to determine the extent of CYP-mediated metabolism. It is important to note that even at high doses, ABT may not completely inhibit CYP activity in vivo.[21][22]
Experimental Workflow for Assessing CYP Inhibition
Figure 2. General experimental workflow for an in vivo drug metabolism study using a CYP inhibitor.
Conclusion
The selection of an appropriate CYP inhibitor is a critical decision in the design of in vivo drug metabolism studies. While this compound has been a tool for broad-spectrum CYP inhibition, its lack of specificity can confound data interpretation. For pan-CYP inhibition with greater specificity, 1-aminobenzotriazole is a superior choice. When the metabolic pathway is known or suspected to be dominated by CYP3A enzymes, the potent and selective inhibitors ritonavir and cobicistat are invaluable. Cobicistat, in particular, offers a more refined tool for isolating the contribution of CYP3A due to its cleaner off-target profile compared to ritonavir. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the most suitable CYP inhibitor for their specific research needs, leading to more accurate and reliable in vivo drug metabolism data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-aminobenzotriazole-a-mechanism-based-cytochrome-p450-inhibitor-and-probe-of-cytochrome-p450-biology - Ask this paper | Bohrium [bohrium.com]
- 5. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cobicistat - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. What is the mechanism of Cobicistat? [synapse.patsnap.com]
- 13. Cobicistat versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. pnas.org [pnas.org]
- 17. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigating the contribution of CYP2J2 to ritonavir metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, ritonavir, saquinavir and indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clinical use of cobicistat as a pharmacoenhancer of human immunodeficiency virus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivouse of the CYP inhibitor 1-aminobenzotriazole to increase long-term exposure in mice | CoLab [colab.ws]
Proadifen's Inhibitory Profile on Cytochrome P450 Isozymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Proadifen (SKF-525A) on various cytochrome P450 (CYP) isozymes. This compound is a well-established, non-specific inhibitor of CYP enzymes and is widely utilized in preclinical drug metabolism studies to investigate the role of CYP-mediated pathways. This document presents quantitative data on this compound's inhibitory potency against a panel of key drug-metabolizing CYP isozymes, alongside a comparison with other known inhibitors. Detailed experimental protocols for assessing CYP inhibition are also provided to facilitate the replication and validation of these findings in a research setting.
Comparative Inhibitory Potency (IC50 Values)
The inhibitory potential of this compound and a selection of alternative inhibitors against a range of human CYP isozymes is summarized in the table below. The data, expressed as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), has been collated from in vitro studies using human liver microsomes. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as substrate and protein concentrations.
| CYP Isozyme | This compound (SKF-525A) | Thelephoric Acid | Ketoconazole | Quinidine |
| CYP1A2 | >100 µM | 3.2 µM | - | - |
| CYP2A6 | >100 µM | 4.1 µM | - | - |
| CYP2B6 | 31.6 µM | 11.2 µM | - | - |
| CYP2C8 | 56.2 µM | 33.7 µM | - | - |
| CYP2C9 | 17.8 µM | 20.1 µM | - | - |
| CYP2C19 | 10.0 µM | 15.3 µM | - | - |
| CYP2D6 | 4.5 µM | 4.8 µM | - | - |
| CYP2E1 | >100 µM | 3.8 µM | - | - |
| CYP3A4 | 12.6 µM | 28.9 µM | - | - |
Data for this compound and Thelephoric Acid was obtained from a comparative study using pooled human liver microsomes. Dashes (-) indicate that directly comparable data under the same experimental conditions was not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for conducting in vitro CYP inhibition assays.
Reversible Inhibition Assay (IC50 Determination)
This protocol outlines the steps to determine the concentration of an inhibitor that causes 50% inhibition of a specific CYP isozyme's activity.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Specific CYP isozyme substrate (e.g., Phenacetin for CYP1A2, Testosterone for CYP3A4)
-
Test inhibitor (e.g., this compound) and known positive control inhibitor
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor, positive control inhibitor, and substrate in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture Preparation: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Pooled human liver microsomes (final concentration typically 0.1-0.5 mg/mL)
-
A range of concentrations of the test inhibitor or positive control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the specific CYP isozyme substrate to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile. This also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Mechanism-Based Inhibition (MBI) Assay (IC50 Shift Assay)
This protocol is used to assess time-dependent inhibition, a characteristic of mechanism-based inhibitors like this compound for CYP3A4.[1] An IC50 shift to a lower value after pre-incubation with NADPH is indicative of MBI.[2]
Procedure:
-
Two Sets of Incubations: Prepare two sets of incubation plates as described in the reversible inhibition assay.
-
Pre-incubation with and without NADPH:
-
Set 1 (+NADPH): Add the NADPH regenerating system to the wells containing HLMs and the inhibitor. Pre-incubate at 37°C for a defined period (e.g., 30 minutes).
-
Set 2 (-NADPH): Add buffer instead of the NADPH regenerating system and pre-incubate under the same conditions.
-
-
Initiation of Reaction: After the pre-incubation period, add the specific CYP substrate to all wells of both plates to initiate the reaction.
-
Incubation and Termination: Follow steps 5-7 from the reversible inhibition assay protocol.
-
Analysis and Data Interpretation: Analyze the samples and calculate the IC50 values for both the +NADPH and -NADPH conditions. A significant decrease in the IC50 value in the +NADPH condition compared to the -NADPH condition (an IC50 shift) suggests mechanism-based inhibition.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for determining reversible CYP inhibition (IC50).
Caption: Workflow for assessing mechanism-based CYP inhibition.
References
Proadifen vs. Selective CYP Inhibitors: A Comparative Guide for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug metabolism and mechanistic toxicology, understanding the role of cytochrome P450 (CYP) enzymes is paramount. The choice between a broad-spectrum inhibitor like Proadifen (SKF-525A) and more targeted selective inhibitors can significantly influence experimental outcomes and their interpretation. This guide provides a comprehensive comparison of this compound and various selective CYP inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of their differential effects on cellular pathways.
Executive Summary
This compound is a classic, non-selective inhibitor of multiple CYP isoforms, making it a useful tool for determining the overall contribution of CYP-mediated metabolism to a particular biological process. However, its lack of specificity can mask the involvement of individual CYP enzymes and may lead to off-target effects. In contrast, selective CYP inhibitors offer a more refined approach to pinpoint the specific isoforms responsible for a metabolic pathway, which is crucial for predicting drug-drug interactions and understanding mechanisms of toxicity. This guide will delve into the nuances of these differences to aid researchers in selecting the appropriate inhibitory tool for their mechanistic studies.
Data Presentation: A Comparative Look at Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and a selection of commonly used selective CYP inhibitors against major human CYP isoforms. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific substrate and protein concentration used. The data presented here are compiled from various in vitro studies using human liver microsomes to provide a comparative overview.
Table 1: Inhibitory Profile of this compound (SKF-525A) across Major CYP Isoforms
| CYP Isoform | This compound (SKF-525A) IC50 (µM) |
| CYP1A2 | >100[1] |
| CYP2A6 | >100[1] |
| CYP2B6 | ~25[1] |
| CYP2C9 | ~10[1] |
| CYP2C19 | ~50[1] |
| CYP2D6 | ~20[1] |
| CYP2E1 | >100[1] |
| CYP3A4 | ~5-15[1] |
Table 2: Inhibitory Potency (IC50 in µM) of Representative Selective CYP Inhibitors
| CYP Isoform | Selective Inhibitor | IC50 (µM) |
| CYP1A2 | Furafylline | 0.48[2] |
| α-Naphthoflavone | 0.00546[3] | |
| CYP2B6 | Ticlopidine | 0.185[3] |
| Sertraline | ~1-5 | |
| CYP2C8 | Montelukast | 0.082[3] |
| Gemfibrozil | ~10-50 | |
| CYP2C9 | Sulfaphenazole | 0.150 - 0.398[4] |
| Tienilic Acid | ~1-5 | |
| CYP2C19 | (S)-(+)-N-3-benzylnirvanol | 0.121[3] |
| Ticlopidine | ~1-10 | |
| CYP2D6 | Quinidine | 0.05 - 0.063[3] |
| Paroxetine | ~0.1-1 | |
| CYP3A4 | Ketoconazole | 0.00833 - 0.04[2][3] |
| Ritonavir | ~0.01-0.1 |
Experimental Protocols: Assessing CYP Inhibition in a Laboratory Setting
The following is a generalized, yet detailed, protocol for determining the IC50 of an inhibitor against a specific CYP isoform using human liver microsomes. This protocol can be adapted for both this compound and selective inhibitors.
Objective: To determine the concentration of an inhibitor that reduces the activity of a specific CYP enzyme by 50%.
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP isoform-specific substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
Test inhibitor (this compound or a selective inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor and serially dilute it to obtain a range of concentrations.
-
Prepare a working solution of the CYP-specific substrate in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
Potassium phosphate buffer
-
A specific volume of the test inhibitor at various concentrations (or solvent control).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately after adding the NADPH system, add the CYP-specific substrate.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.
-
Quantify the amount of metabolite produced in the presence of different concentrations of the inhibitor.
-
-
Data Analysis:
-
Calculate the percent inhibition of the enzyme activity at each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations: Delineating Mechanistic Differences
The choice of inhibitor can be critical when elucidating specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key differences in the mechanistic insights that can be gained from using this compound versus selective CYP inhibitors.
Figure 1: this compound's broad inhibition of multiple CYP isoforms.
Figure 2: Selective inhibitors pinpoint a specific metabolic pathway.
Figure 3: this compound's off-target effect on autophagy.
Discussion: Choosing the Right Tool for the Job
The decision to use this compound versus a selective CYP inhibitor hinges on the specific research question.
When to Use this compound:
-
Initial Screening: this compound is valuable in preliminary studies to determine if CYP-mediated metabolism, in general, is involved in the pharmacology or toxicology of a compound. A significant change in the compound's effect in the presence of this compound suggests a role for CYPs and warrants further investigation with more specific tools.
-
Broad Inhibition is the Goal: In some experimental contexts, the objective may be to achieve widespread inhibition of drug metabolism.
Limitations and Considerations for this compound:
-
Lack of Specificity: As the data in Table 1 indicates, this compound inhibits multiple CYP isoforms. This makes it impossible to attribute an observed effect to a single enzyme.
-
Off-Target Effects: this compound has been shown to have effects independent of CYP inhibition. For instance, studies have demonstrated that this compound can disrupt autophagy by blocking the fusion of autophagosomes with lysosomes, an effect not observed with several selective CYP inhibitors[5]. This off-target activity can confound the interpretation of results, as illustrated in Figure 3. This compound has also been noted to have opiate-like properties[6].
-
Mechanism-Based Inhibition: this compound can act as a mechanism-based inhibitor, particularly for the CYP3A subfamily. This means it can irreversibly inactivate the enzyme, leading to a prolonged inhibitory effect that may not be easily reversible.
When to Use Selective CYP Inhibitors:
-
Identifying Specific Metabolic Pathways: The primary advantage of selective inhibitors is their ability to implicate specific CYP isoforms in a metabolic pathway (Figure 2). This is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes.
-
Mechanistic Clarity: By using a panel of selective inhibitors, researchers can dissect the contribution of each major CYP isoform to the metabolism of a compound, providing a much clearer mechanistic picture.
-
Minimizing Off-Target Effects: While no inhibitor is perfectly selective, those with high selectivity for a particular isoform are less likely to produce confounding off-target effects, leading to more reliable data.
Limitations and Considerations for Selective Inhibitors:
-
Potential for Cross-Reactivity: As shown in some of the data, even "selective" inhibitors can exhibit some degree of inhibition of other isoforms, especially at higher concentrations. It is therefore essential to use these inhibitors at concentrations that are known to be selective.
-
A Panel is Often Necessary: To get a complete picture of a compound's metabolism, it is often necessary to screen against a panel of selective inhibitors for all major CYP isoforms.
Conclusion
References
- 1. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opiate properties of SKF 525A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Proadifen and Other Pan-CYP Inhibitors for Research Applications
For researchers, scientists, and drug development professionals, understanding the nuances of cytochrome P450 (CYP) inhibition is critical for accurate in vitro and in vivo studies. This guide provides an objective comparison of Proadifen (SKF-525A) with other widely used pan-CYP inhibitors, including 1-aminobenzotriazole (ABT), ketoconazole, and ritonavir. The information is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research needs.
Introduction to Pan-CYP Inhibition
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. Inhibition of these enzymes, particularly through the use of pan-CYP inhibitors that act on multiple isoforms, is a key strategy in drug discovery and development to determine the metabolic pathways of new chemical entities and to investigate potential drug-drug interactions. An ideal pan-CYP inhibitor should exhibit broad-spectrum, potent, and non-selective inhibition across the major drug-metabolizing CYP isoforms.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of this compound and other selected pan-CYP inhibitors is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, have been compiled from various in vitro studies, primarily using human liver microsomes (HLMs). It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| This compound (SKF-525A) | Weak Inhibition (>100 µM) | 12 µM (Ki) | 1.8 µM (Ki) | 0.043 µM (Ki) | 1.5 µM (Ki) |
| 1-Aminobenzotriazole (ABT) | 330 µM (Ki) | 3500 µM (Ki) | - | - | - |
| Ketoconazole | Weak Inhibition (50% at 120 µM) | 0.5-0.7 µM (IC50) | - | - | 0.02-0.5 µM (IC50) |
| Ritonavir | >150 µM (IC50) | >6 µM (IC50) | >6 µM (IC50) | >6 µM (IC50) | 0.014-0.034 µM (IC50) |
This compound (SKF-525A) demonstrates varied inhibitory potency across different CYP isoforms. It is a particularly potent inhibitor of CYP2D6, with a Ki value in the nanomolar range.[1] Its inhibition of CYP2C19 and CYP3A4 is also notable, though less potent.[1] However, its effect on CYP1A2 is weak.[1]
1-Aminobenzotriazole (ABT) is a widely used mechanism-based inactivator of multiple CYP isoforms.[2] However, its potency can vary significantly between isoforms, with reported Ki values indicating weaker inhibition of CYP1A2 and particularly CYP2C9 compared to other CYPs.[1]
Ketoconazole is a potent inhibitor, especially of CYP3A4.[3][4] While it is often used as a selective CYP3A4 inhibitor, it also demonstrates inhibitory activity against other isoforms like CYP2C9, albeit at higher concentrations.[5] Its inhibition of CYP1A2 is very weak.[1]
Ritonavir is another highly potent inhibitor of CYP3A4, with IC50 values in the low nanomolar range.[6][7][8] Its inhibitory effects on other major CYP isoforms are considerably weaker, with IC50 values generally greater than 6 µM.[6]
Experimental Protocols
The determination of the inhibitory potential of compounds like this compound is typically conducted through in vitro assays using human liver microsomes (HLMs), which are a rich source of CYP enzymes. A general protocol for a CYP inhibition assay is outlined below.
General Protocol for IC50 Determination of CYP Inhibition in Human Liver Microsomes
-
Preparation of Reagents:
-
Human Liver Microsomes (HLMs): Pooled HLMs from multiple donors are used to average out individual variability. The protein concentration is determined using a standard method like the Bradford assay.
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared to ensure a sustained supply of the necessary cofactor for CYP activity.
-
Probe Substrates: Specific substrates for each CYP isoform to be tested are prepared in a suitable solvent (e.g., methanol or acetonitrile). The concentration of the substrate is typically at or near its Km value for the specific enzyme.
-
Test Inhibitor (e.g., this compound): A stock solution of the inhibitor is prepared and serially diluted to obtain a range of concentrations for testing.
-
Positive Control Inhibitors: Known selective inhibitors for each CYP isoform are used as positive controls.
-
-
Incubation Procedure:
-
In a 96-well plate, the test inhibitor (at various concentrations), HLM protein, and phosphate buffer (pH 7.4) are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.
-
The reaction is initiated by adding the probe substrate and the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specific time (e.g., 10-30 minutes), which is determined to be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical purposes.
-
The plate is then centrifuged to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
The supernatant, containing the metabolite of the probe substrate, is transferred to another plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The amount of metabolite formed is quantified by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control incubation without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the concentration-response data to a suitable model using software like GraphPad Prism.
-
Visualizing the Impact of Pan-CYP Inhibition
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and concepts related to CYP inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. xenotech.com [xenotech.com]
- 5. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ritonavir is the best alternative to ketoconazole as an index inhibitor of cytochrome P450-3A in drug–drug interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Justifying Proadifen: A Comparative Guide to a Classic CYP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In an era dominated by highly selective enzyme inhibitors, the non-selective cytochrome P450 (CYP) inhibitor, Proadifen (SKF-525A), remains a relevant and powerful tool in drug metabolism research. This guide provides a comprehensive comparison of this compound with newer, more selective CYP inhibitors, offering experimental data and protocols to justify its continued use in specific research applications.
This compound vs. Newer Selective CYP Inhibitors: A Quantitative Comparison
This compound exhibits broad inhibitory activity across several key drug-metabolizing CYP isoforms. While newer inhibitors offer high selectivity for individual CYPs, this compound's pan-inhibitory nature provides a unique advantage in specific experimental contexts. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various CYP isoforms, alongside a selection of commonly used selective inhibitors.
Table 1: IC50 Values (µM) for Inhibition of Major CYP Isoforms
| CYP Isoform | This compound (SKF-525A) | Selective Inhibitor | Selective Inhibitor IC50 (µM) |
| CYP2B6 | ~1-10 | Clopidogrel | 0.0206[1] |
| Sertraline | <1[1] | ||
| Ticlopidine | 0.149[1] | ||
| CYP2C9 | ~1-10 | Sulfaphenazole | 0.2-0.4[2] |
| Vatalanib | 0.067[2] | ||
| CYP2C19 | ~1-10 | (+)-N-3-benzylnirvanol | - |
| Omeprazole | ~3 (Ki)[3] | ||
| CYP2D6 | ~0.043 (Ki)[4] | Quinidine | 0.008[5] |
| Paroxetine | - | ||
| CYP3A4 | ~19[4] | Ketoconazole | 0.04[4] |
| Itraconazole | <1 | ||
| SR-9186 | 0.009[6] |
Note: IC50 values can vary depending on the specific substrate and experimental conditions used. Data is compiled from multiple sources and should be used for comparative purposes.
As the data indicates, selective inhibitors generally exhibit significantly lower IC50 values for their target isoforms compared to the broad-spectrum activity of this compound. However, this very non-selectivity is what makes this compound a valuable tool for specific research questions.
The Justification for Non-Selectivity: When is this compound the Right Choice?
The use of a non-selective CYP inhibitor like this compound is justified in several research scenarios:
-
Determining Overall CYP Contribution: In early-stage drug development, it is often crucial to determine the overall contribution of CYP-mediated metabolism to a drug candidate's clearance. This compound can be used in in vivo or in vitro systems to broadly inhibit major CYPs, allowing researchers to assess the extent to which drug clearance is CYP-dependent. A significant change in the drug's pharmacokinetic profile in the presence of this compound indicates a primary role for CYP enzymes.
-
Unmasking Non-CYP Metabolic Pathways: By effectively "switching off" the major CYP pathways, this compound can help to reveal the activity of other metabolic enzymes, such as flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs), or sulfotransferases (SULTs). This is particularly useful for understanding the complete metabolic fate of a compound.
-
In Vivo Studies of Complex Drug Interactions: In whole-organism studies, where multiple CYP isoforms contribute to the metabolism of a drug, using a single, broad-spectrum inhibitor like this compound can be more practical and cost-effective than administering a cocktail of multiple selective inhibitors. This approach simplifies the experimental design and data interpretation when the goal is to understand the global impact of CYP inhibition.
-
Investigating Off-Target Effects: this compound is known to have effects beyond CYP inhibition, including the modulation of neuronal signaling.[7] For researchers investigating the complex interplay between drug metabolism and other physiological systems, this compound can serve as a tool to probe these interactions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide established protocols for conducting in vitro CYP inhibition assays.
In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
This protocol outlines the steps to determine the IC50 value of a test compound against various CYP isoforms.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (e.g., this compound or a selective inhibitor)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to achieve a range of final concentrations in the incubation mixture.
-
Prepare working solutions of the probe substrates in the appropriate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control (containing no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizing Key Concepts
Diagrams are powerful tools for understanding complex biological processes and experimental workflows.
Experimental Workflow for CYP Inhibition Assay
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cytochrome P450 with this compound alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Proadifen: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Proadifen, also known as SKF-525A, is a well-characterized compound widely utilized in pharmacological research as a non-selective inhibitor of cytochrome P450 (CYP) enzymes. Its ability to modulate the metabolism of a vast array of xenobiotics makes it an invaluable tool for studying drug interactions, elucidating metabolic pathways, and potentiation of the therapeutic effects of various drugs. This guide provides a comparative analysis of this compound's efficacy in both in vitro and in vivo settings, supported by experimental data and detailed methodologies.
In Vitro Efficacy of this compound
This compound's in vitro efficacy is primarily defined by its potent inhibition of various cytochrome P450 isoforms. This inhibition is crucial for understanding its mechanism of action and predicting its potential for drug-drug interactions.
Quantitative Analysis of CYP Inhibition
The inhibitory potential of this compound against different CYP isoforms has been quantified through the determination of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| CYP Isoform | Test System | Substrate | Inhibition Parameter | Value (µM) | Reference |
| General CYP | - | - | IC50 | 19 | [1][2] |
| CYP3A4 | Human Liver Microsomes | Testosterone | Ki | Not specified | [3] |
| CYP3A5 | Recombinant | Testosterone | Ki | ~3-fold higher than HLM | [3] |
Spectrum of CYP Inhibition
Studies utilizing human liver microsomes have demonstrated that this compound and its metabolites exhibit varying degrees of inhibition across different CYP isoforms.
-
Inhibited Isoforms: CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A.[3]
-
Unaffected Isoforms: CYP1A2, CYP2A6, and CYP2E1.[3]
The inhibition of CYP3A isoforms is particularly significant as this subfamily is responsible for the metabolism of a large proportion of clinically used drugs. The inhibitory mechanism for CYP3A appears to involve the formation of a metabolic-intermediate complex.[3]
In Vivo Efficacy of this compound
In vivo studies with this compound provide critical insights into its physiological effects, which extend beyond simple enzyme inhibition and translate to observable pharmacological outcomes. These studies are essential for validating in vitro findings and understanding the broader biological consequences of CYP inhibition.
Modulation of Drug Pharmacokinetics
This compound's primary in vivo effect is the alteration of the pharmacokinetics of co-administered drugs that are metabolized by CYP enzymes. This is typically observed as an increase in the area under the plasma concentration-time curve (AUC) and a decrease in clearance.
| Co-administered Drug | Animal Model | Effect on Pharmacokinetics | Reference |
| Tocainide | Rat | Reduction in clearance, >100% increase in urinary excretion of intact drug. | [4] |
| Hexobarbital | Mouse | Prolongation of sleeping time. | [5] |
| Zoxazolamine | Mouse | Prolongation of paralysis time. | [6] |
These findings demonstrate this compound's ability to significantly inhibit drug metabolism in vivo, leading to increased systemic exposure and prolonged pharmacological effects of the co-administered drugs.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines the general procedure for determining the IC50 value of this compound against a specific CYP isoform.
Materials:
-
Human liver microsomes (or recombinant CYP enzymes)
-
This compound hydrochloride
-
CYP isoform-specific substrate
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes, phosphate buffer, and varying concentrations of this compound at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the metabolic reaction by adding the CYP isoform-specific substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific duration, ensuring that the reaction proceeds under linear conditions.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of enzyme activity for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
In Vivo Assessment of Drug Metabolism (Hexobarbital Sleeping Time)
This classic in vivo assay provides a functional measure of hepatic drug metabolism inhibition.
Materials:
-
Male mice (e.g., Swiss-Webster)
-
This compound hydrochloride
-
Hexobarbital sodium
-
Saline solution (vehicle)
Procedure:
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally) or saline to a group of mice.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer a hypnotic dose of hexobarbital sodium (e.g., 100 mg/kg, intraperitoneally) to all mice.
-
Record the time of loss of the righting reflex (the point at which the mouse can no longer right itself when placed on its back) and the time of its return.
-
The duration of sleep is the difference between these two time points.
-
Compare the mean sleeping time of the this compound-treated group to the control group. A significant increase in sleeping time in the this compound group indicates inhibition of hexobarbital metabolism.
Signaling Pathways and Experimental Workflows
This compound's effects are not limited to direct CYP inhibition; it also interacts with several key signaling pathways.
Cytochrome P450 Inhibition Workflow
Caption: Workflow of this compound's inhibition of cytochrome P450-mediated drug metabolism.
This compound's Interaction with Acetylcholine Receptor Signaling
This compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), acting as a non-competitive antagonist.
Caption: this compound's antagonistic effect on the nicotinic acetylcholine receptor signaling pathway.
This compound's Putative Role in GSK-3β Signaling
Some evidence suggests that this compound may exert some of its effects through the modulation of Glycogen Synthase Kinase 3β (GSK-3β) signaling.
Caption: Postulated interaction of this compound with the GSK-3β signaling cascade.
Conclusion
This compound is a potent, non-selective inhibitor of cytochrome P450 enzymes with well-documented efficacy in both in vitro and in vivo systems. Its ability to significantly alter the pharmacokinetics of CYP substrates makes it a critical tool in preclinical drug development and pharmacological research. The provided data and protocols offer a foundation for researchers to design and interpret studies involving this important pharmacological agent. Further investigation into its interactions with specific signaling pathways will continue to expand our understanding of its diverse biological effects.
References
- 1. The effect of phenobarbital and SKF 525A on tocainide pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of in vivo drug–drug interactions from in vitro data: impact of incorporating parallel pathways of drug elimination and inhibitor absorption rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolongation of barbiturate-induced sleeping time in mice by dimethylformamide (DMF) and other non-polar solvents: absence of an effect on hepatic barbiturate-metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of caffeine on barbiturate sleeping time and brain level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of zoxazolamine and chlorzoxazone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Proadifen in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proadifen, also known as SKF-525A, is a widely utilized pharmacological tool in preclinical research, primarily employed for its ability to inhibit cytochrome P450 (CYP) enzymes. This property allows investigators to elucidate the role of CYP-mediated metabolism in the disposition and activity of xenobiotics. However, the utility of this compound as a specific CYP inhibitor is confounded by a range of off-target effects that can significantly impact the interpretation of experimental results in complex biological systems. This guide provides an objective comparison of this compound with alternative CYP inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
On-Target Activity: Cytochrome P450 Inhibition
This compound is a non-selective inhibitor of several CYP isoforms. Its inhibitory profile is not uniform across the CYP superfamily, with varying potency against different enzymes. This section compares the inhibitory activity of this compound with other commonly used broad-spectrum CYP inhibitors, 1-aminobenzotriazole (ABT) and ketoconazole.
Data Presentation: Comparison of Inhibitory Activity against Major Human CYP Isoforms
While a direct head-to-head IC50 comparison across a comprehensive panel of CYP isoforms for all three inhibitors is not available in a single study, the following table summarizes their inhibitory potential based on available data, including Ki values and percentage of inhibition at given concentrations.[1][2][3] Lower Ki values indicate greater potency.
| CYP Isoform | This compound (SKF-525A) | 1-Aminobenzotriazole (ABT) | Ketoconazole |
| CYP1A2 | Weakly inhibited (46% inhibition at 1200 µM)[1] | Inhibited (Ki = 330 µM)[1] | Very weakly inhibited (50% inhibition at 120 µM)[1] |
| CYP2C9 | Inhibited | Weakly inhibited (Ki = 3500 µM)[1] | Inhibited |
| CYP2C19 | Inhibited | Inhibited | Inhibited |
| CYP2D6 | Potently inhibited (Ki = 0.043 µM)[1] | Inhibited | Inhibited |
| CYP2E1 | Weakly inhibited (65% inhibition at 1000 µM)[1] | Inhibited (Ki = 8.7 µM)[1] | Inhibited |
| CYP3A4 | Inhibited | Strong inhibitory effect[4] | Potent inhibitor |
Key Observations:
-
This compound exhibits potent inhibition of CYP2D6 but is a weak inhibitor of CYP1A2 and CYP2E1.[1][5]
-
1-Aminobenzotriazole (ABT) shows a broader spectrum of inhibition, including against CYP1A2 and CYP2E1, where this compound is weak.[1] However, its potency against CYP2C9 is low.[1]
-
Ketoconazole is a potent inhibitor, particularly of CYP3A4, but its effect on CYP1A2 is very weak.[1]
Off-Target Activities of this compound
A critical consideration when using this compound is its extensive and varied off-target pharmacology. These effects are often independent of its CYP inhibitory activity and can lead to misinterpretation of experimental data.
Summary of this compound's Off-Target Effects:
| Target Class | Specific Target/Process | Observed Effect | Reference |
| Enzymes | Neuronal Nitric Oxide Synthase (nNOS) | Inhibition | [5] |
| Arachidonate Metabolism | Inhibition | [5] | |
| Monoamine Oxidase A (MAO-A) | Reduction of activity | [6] | |
| Peroxidases | Inhibition | [7] | |
| Ion Channels | Transmembrane Calcium Influx | Inhibition | [5] |
| ATP-sensitive inward rectifier potassium channel 8 (KIR6.1) | Blockade | [5] | |
| Receptors | Nicotinic Acetylcholine Receptor (nAChR) | Inhibition | [5] |
| Muscarinic Acetylcholine Receptor (mAChR) | Inhibition | [5] | |
| Cellular Processes | Platelet Thromboxane Synthesis | Inhibition | [5] |
| Apoptosis (in HT-29 colon adenocarcinoma cells) | Induction | [5] | |
| Autophagy (in primary rat hepatocytes) | Disruption (blockade of autophagosome-lysosome fusion) | [3] | |
| Signaling | Glycogen Synthase Kinase 3 β (GSK-3β) | Mediation of apoptotic effects | [5] |
| Neuronal Excitability | Alters excitability of catecholamine-secreting neurons | [8] |
Comparison of Off-Target Effects: this compound vs. Alternatives
A key advantage of using alternative CYP inhibitors is their potentially cleaner off-target profile compared to this compound.
-
Autophagy Disruption: A study in primary rat hepatocytes demonstrated that this compound at concentrations of 2-20 µM caused a significant disruption of autophagy by blocking the fusion of autophagosomes with lysosomes.[3] Importantly, this effect was not observed with other CYP inhibitors, including metyrapone, 1-aminobenzotriazole, alpha-naphthoflavone, ticlopidine, and ketoconazole , even when used at concentrations that effectively inhibit CYP activity.[3]
-
Peroxidase Inhibition: this compound is known to inhibit peroxidase-mediated reactions. In contrast, 1-aminobenzotriazole, metyrapone, troleandomycin, disulfiram, sulfaphenazole, and quinidine do not inhibit the peroxidase-catalyzed oxidation of o-anisidine.[7] This makes ABT a more suitable candidate for studies in biological systems with significant peroxidase activity.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are outlines of key experimental protocols.
Cytochrome P450 Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific CYP isoform by 50%.
-
Incubation: A specific probe substrate for the CYP isoform of interest is incubated with a source of the enzyme (e.g., human liver microsomes or recombinant CYP enzymes) in the presence of a range of concentrations of the test inhibitor (e.g., this compound, ABT, or ketoconazole).
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.
-
Incubation Period: The mixture is incubated at 37°C for a specified time, allowing for the metabolism of the probe substrate.
-
Reaction Termination: The reaction is stopped, typically by the addition of a solvent like acetonitrile.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to a vehicle control (without the inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.
Autophagy Flux Assay (Western Blot for LC3-II)
This method assesses the impact of a compound on the autophagy pathway by measuring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a marker of autophagosomes.
-
Cell Culture and Treatment: Primary hepatocytes or a relevant cell line are cultured and treated with the test compound (e.g., this compound) at various concentrations and for different durations. A positive control for autophagy inhibition (e.g., bafilomycin A1 or chloroquine) is typically included.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for LC3. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the LC3-II band is quantified and normalized to the loading control. An accumulation of LC3-II in the presence of the test compound, particularly in the presence of a lysosomal inhibitor, indicates a blockage of autophagic flux.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: this compound's pro-apoptotic effect mediated by GSK-3β.
dot
Caption: Workflow for assessing autophagy inhibition by this compound.
dot
Caption: this compound's on-target vs. diverse off-target effects.
Conclusion and Recommendations
This compound is a potent inhibitor of certain CYP450 enzymes, but its utility is significantly limited by its broad off-target activity. For studies where the primary goal is to inhibit general CYP-mediated metabolism, researchers should exercise caution and consider the potential confounding effects of this compound on other cellular pathways.
Recommendations for Researchers:
-
Consider the specific CYP isoforms involved in the metabolism of your compound of interest. If the primary metabolizing enzymes are weakly inhibited by this compound (e.g., CYP1A2, CYP2E1), it is not a suitable tool.
-
For general CYP inhibition , 1-aminobenzotriazole (ABT) may be a more appropriate choice due to its broader CYP inhibition profile and fewer documented off-target effects compared to this compound, particularly concerning autophagy and peroxidase activity.
-
When investigating pathways known to be affected by this compound's off-target activities (e.g., apoptosis, autophagy, calcium signaling), it is crucial to use alternative inhibitors or complementary experimental approaches (e.g., siRNA-mediated knockdown of CYPs) to confirm that the observed effects are indeed due to the inhibition of CYP metabolism.
-
Always include appropriate controls to dissect the on-target versus off-target effects of any pharmacological inhibitor. In the case of this compound, this could include comparing its effects to those of a more specific CYP inhibitor or a structurally related but inactive compound.
By carefully considering the on- and off-target profiles of this compound and its alternatives, researchers can enhance the rigor and reliability of their experimental findings in complex biological systems.
References
- 1. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations in human liver microsomes: a comparison with SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagy inhibition mediates apoptosis sensitization in cancer therapy by relieving FOXO3a turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Proadifen
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Proadifen (also known as SKF-525A). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound hydrochloride is classified as harmful if swallowed.[1][2] While it may not be considered hazardous under the 2012 OSHA Hazard Communication Standard in all forms[3], it is crucial to handle it with care to avoid accidental ingestion, inhalation, or contact with skin and eyes.
GHS Hazard Statements:
GHS Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P330: Rinse mouth.[2]
-
P501: Dispose of contents/container in accordance with local regulations.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier against exposure. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Gloves: Wear unlined, chemical-resistant gloves.[6] Nitrile or neoprene gloves are recommended for their resistance.[4] Avoid using latex gloves as they offer insufficient protection.[4] Always inspect gloves for tears or punctures before use and replace them on a regular schedule to prevent permeation.
-
Lab Coat/Coveralls: A long-sleeved lab coat is required.[7] For procedures with a higher potential for contamination, disposable coveralls (e.g., Tyvek suits) provide enhanced protection.[4]
-
-
Respiratory Protection:
-
In well-ventilated areas, a dust mask (e.g., N95 type) is recommended to prevent inhalation of the powder form.[6]
-
If ventilation is inadequate or during large-scale handling or spill cleanup, a fitted chemical cartridge-type respirator is necessary.[8] All personnel requiring respirators must be properly trained and fit-tested in accordance with OSHA's Respiratory Protection Standard.[8]
-
Operational Plans: Handling and Storage
Proper handling and storage protocols are vital to prevent contamination and degradation of the compound.
-
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[3]
-
Avoid the formation of dust during handling.[3]
-
Prevent all contact with skin, eyes, and clothing.[3]
-
Prohibit eating, drinking, and smoking in areas where this compound is handled and stored.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[2]
-
-
Storage:
-
Store this compound in a tightly sealed container.[3]
-
Keep the container in a dry, well-ventilated, and refrigerated place.[3] Specific recommendations indicate storage in a freezer at or below -20°C.[2]
-
For long-term stability, storing under a nitrogen atmosphere is advised.[3]
-
Keep away from incompatible materials, such as strong oxidizing agents.[3]
-
Quantitative Data Summary
The following table summarizes key quantitative properties of this compound hydrochloride for easy reference.
| Property | Value | Source(s) |
| GHS Classification | Acute Toxicity, Oral, Category 4 | [1][2] |
| Molecular Weight | ~390 g/mol | |
| Melting Point | 122-123 °C | [6] |
| Recommended Storage | Freezer, -20°C | [2] |
| IC₅₀ (Cytochrome P450) | 19 µM | [9] |
| Solubility in Water | Up to 50 mM | |
| Solubility in DMSO | 50 mg/mL (128.22 mM) | [10] |
Emergency and Disposal Plans
Immediate and appropriate action during an emergency is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
-
Eye Contact: Immediately flush the eyes and under the eyelids with copious amounts of water for at least 15 minutes at an eyewash station.[3][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Immediately flush the affected skin area with large amounts of water for at least 15 minutes.[7] Wash the area with mild soap and water.[7] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and then drink plenty of water.[3] Call a poison control center or seek immediate medical attention.[2]
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for a this compound chemical spill response.
-
All waste containing this compound must be treated as chemical waste.
-
Carefully sweep up spilled solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[3]
-
Dispose of all contaminated materials (e.g., gloves, wipes, lab coats) and unused product in accordance with federal, state, and local environmental regulations.
-
Do not release this compound or its solutions into the environment, drains, or sewer systems.[3]
References
- 1. This compound Hydrochloride | C23H32ClNO2 | CID 65341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. 盐酸普罗地芬 盐酸盐 analytical standard, ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Dealing With an Emergency - Chemistry [chem.ufl.edu]
- 8. pppmag.com [pppmag.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
